tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNGQGISAMHLST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647085 | |
| Record name | tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305329-97-9 | |
| Record name | tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate, a key intermediate in synthetic and medicinal chemistry.
Physicochemical Properties
This compound is a versatile organic compound widely utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of a reactive bromomethyl group and a Boc-protected pyrrolidine ring, allowing for sequential and controlled chemical modifications.[1]
The key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C10H18BrNO2 | ChemBK[2], ChemicalBook[3] |
| Molar Mass | 264.16 g/mol | ChemBK[2], ChemicalBook[3] |
| Appearance | Colorless to light yellow liquid | ChemBK[2], ChemicalBook[3] |
| Boiling Point | 300.1 ± 15.0 °C (Predicted) | ChemBK[2], ChemicalBook[3] |
| Density | 1.312 ± 0.06 g/cm³ (Predicted) | ChemBK[2], ChemicalBook[3] |
| pKa | -2.14 ± 0.40 (Predicted) | ChemBK[2], ChemicalBook[3] |
| Storage Temperature | 2-8°C | ChemBK[2], ChemicalBook[3] |
| CAS Number | 305329-97-9 | ChemBK[2], ChemicalBook[3] |
Experimental Protocols
The following section details a common experimental procedure for the synthesis of this compound.
Synthesis from 1-Boc-3-hydroxymethylpyrrolidine
This protocol describes the bromination of the corresponding alcohol precursor using triphenylphosphine and carbon tetrabromide, a variation of the Appel reaction.
Materials:
-
1,1-dimethylethyl-3-(hydroxymethyl)-1-pyrrolidine carboxylate (1-Boc-3-hydroxymethylpyrrolidine)
-
Dichloromethane (DCM)
-
Carbon tetrabromide (CBr4)
-
Triphenylphosphine (PPh3)
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure: [3]
-
Dissolve 1,1-dimethylethyl-3-(hydroxymethyl)-1-pyrrolidine carboxylate (e.g., 0.56 g, 2.8 mmol) in dichloromethane (10 mL) under a nitrogen atmosphere.
-
Add carbon tetrabromide (e.g., 1.39 g, 4.2 mmol) to the solution.
-
Slowly add a solution of triphenylphosphine (e.g., 0.73 g, 2.8 mmol) in dichloromethane (5 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 18 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in a solvent mixture of 10% ethyl acetate and 90% hexane.
-
Stir the mixture and then filter to remove precipitated triphenylphosphine oxide.
-
Purify the filtrate by silica gel column chromatography using a gradient elution of 0-25% ethyl acetate in hexane.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.
Synthetic Utility and Logical Workflow
This compound is primarily used as an electrophilic building block.[1] The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of the N-Boc-pyrrolidin-3-ylmethyl moiety into a wide range of molecules, which is a common structural motif in bioactive compounds.[1][2]
Synthesis Workflow Diagram
The following diagram illustrates the synthesis of this compound from its alcohol precursor.
Caption: Synthesis of the title compound from its alcohol precursor.
General Reaction Pathway: Nucleophilic Substitution
This diagram shows the general utility of the title compound in reacting with a generic nucleophile to form a new carbon-nucleophile bond.
References
Technical Guide: Synthesis and Characterization of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate, a key intermediate in organic synthesis, particularly for the development of novel therapeutics and agrochemicals. This document details a common and effective synthetic protocol, including the underlying reaction mechanism. Furthermore, it presents a summary of the physicochemical and spectral data essential for the identification and quality control of the title compound. The information is structured to be a valuable resource for researchers in medicinal chemistry and process development.
Introduction
This compound (CAS No. 305329-97-9) is a versatile bifunctional molecule incorporating a protected pyrrolidine ring and a reactive bromomethyl group. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed, while the primary bromide serves as an excellent electrophile for nucleophilic substitution reactions. These features make it a valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceutical ingredients and biologically active compounds.[1][2] This guide outlines a reliable synthetic route and provides key characterization data.
Synthesis
A prevalent and efficient method for the synthesis of this compound involves the bromination of the corresponding alcohol, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is a common choice for this transformation due to its mild reaction conditions.
Synthetic Scheme
Caption: Synthetic route to this compound.
Reaction Mechanism: The Appel Reaction
The synthesis proceeds via the Appel reaction, which converts a primary alcohol to an alkyl bromide. The mechanism involves the initial formation of a phosphonium salt from triphenylphosphine and carbon tetrabromide. This is followed by deprotonation of the alcohol by the tribromomethanide anion. The resulting alkoxide attacks the phosphonium species to form an alkoxyphosphonium salt, which then undergoes an SN2 displacement by the bromide ion to yield the final product and triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.
Caption: The Appel reaction mechanism for the bromination of a primary alcohol.
Experimental Protocols
The following protocol is a representative procedure for the synthesis of this compound.
Materials and Equipment
-
tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
-
Apparatus for filtration and reduced pressure distillation
-
Silica gel for column chromatography
Synthetic Procedure
-
Under an inert atmosphere (nitrogen or argon), dissolve tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add carbon tetrabromide (1.5 eq).
-
Slowly add a solution of triphenylphosphine (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the resulting mixture at room temperature for 18 hours.
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in a solvent mixture of 10% ethyl acetate in hexane.
-
Stir the mixture and then filter to remove the precipitated triphenylphosphine oxide.
-
Purify the filtrate by silica gel column chromatography, eluting with a gradient of 0-25% ethyl acetate in hexane.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless to light yellow liquid.[3]
Characterization Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈BrNO₂ | [1] |
| Molecular Weight | 264.16 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 300.1 ± 15.0 °C (Predicted) | [3] |
| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | 2-8°C | [3] |
Spectroscopic Data
Note: The following are predicted chemical shifts based on typical values for similar structures. Experimental values may vary slightly.
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.7 | m | 2H | -CH₂-Br |
| ~3.2 - 3.5 | m | 2H | Pyrrolidine CH₂-N |
| ~3.0 - 3.2 | m | 2H | Pyrrolidine CH₂-N |
| ~2.5 - 2.7 | m | 1H | Pyrrolidine CH |
| ~1.9 - 2.2 | m | 2H | Pyrrolidine CH₂ |
| 1.46 | s | 9H | -C(CH₃)₃ |
¹³C NMR (Carbon NMR)
| Chemical Shift (ppm) | Assignment |
| ~154.7 | C=O (carbamate) |
| ~79.5 | -C (CH₃)₃ |
| ~50-55 | Pyrrolidine CH₂-N |
| ~45-50 | Pyrrolidine CH₂-N |
| ~35-40 | -CH₂-Br |
| ~30-35 | Pyrrolidine CH |
| ~28.5 | -C(C H₃)₃ |
| ~25-30 | Pyrrolidine CH₂ |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Strong | C-H stretch (alkane) |
| ~1695 | Strong | C=O stretch (Boc-carbamate) |
| ~1365 | Medium | C-H bend (t-butyl) |
| ~1170 | Strong | C-O stretch (carbamate) |
| ~600-700 | Medium | C-Br stretch |
| m/z Value | Ion |
| 264 | [M+H]⁺ (for C₁₀H₁₈⁷⁹BrNO₂) |
| 266 | [M+H]⁺ (for C₁₀H₁₈⁸¹BrNO₂) |
| 208 | [M - C₄H₈ + H]⁺ |
| 184 | [M - Br]⁺ |
Safety Information
This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound via the Appel reaction, along with a comprehensive summary of its characterization data. The information presented herein is intended to support researchers and scientists in the efficient and safe production and identification of this important synthetic intermediate. The provided methodologies and data are crucial for ensuring the quality and consistency of this building block in drug discovery and development workflows.
References
Spectroscopic Profile of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Chemical Structure and Properties
This compound is a derivative of pyrrolidine, featuring a bromomethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
| Property | Value |
| Molecular Formula | C₁₀H₁₈BrNO₂ |
| Molecular Weight | 264.16 g/mol |
| Appearance | Colorless to light yellow liquid[1][2] |
| Boiling Point | 300.1 ± 15.0 °C (Predicted)[1] |
| Density | 1.312 ± 0.06 g/cm³ (Predicted)[1] |
Spectroscopic Data
The following sections present the key spectroscopic data for this compound. While experimentally obtained mass spectrometry data is available, the NMR and IR data presented are based on typical values for the constituent functional groups and analysis of structurally similar compounds due to the absence of publicly available, detailed experimental spectra in the conducted research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR spectral data for the target compound.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.55 - 3.25 | m | 4H | H2', H5' |
| ~3.40 | d | 2H | H1'' |
| ~2.60 | m | 1H | H3' |
| ~2.15 | m | 1H | H4'a |
| ~1.75 | m | 1H | H4'b |
| 1.46 | s | 9H | H2''' |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.5 | C1''' |
| ~79.5 | C1'''' |
| ~52.0, ~45.0 | C2', C5' |
| ~39.0 | C3' |
| ~37.0 | C1'' |
| ~31.0 | C4' |
| 28.4 | C2''' |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2975 - 2850 | Strong | C-H stretch (alkane) |
| ~1695 | Strong | C=O stretch (carbamate) |
| ~1475, 1365 | Medium | C-H bend (tert-butyl) |
| ~1160 | Strong | C-N stretch |
| ~1250 | Strong | C-O stretch (carbamate) |
| ~650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the following has been reported:
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 264 | [M+H]⁺[1] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Obtain a standard one-dimensional proton spectrum.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum.
IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
Visualizations
The following diagrams illustrate the chemical structure and the general workflow for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Chemical structure of this compound.
Caption: Plausible fragmentation pathways in ESI-MS.
References
An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate (CAS 305329-97-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety information, and synthetic applications of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate, identified by CAS number 305329-97-9. This compound is a key building block in medicinal chemistry and drug development, valued for its role in the synthesis of novel pyrrolidine-containing therapeutic agents.
Core Chemical Properties
This compound is a colorless to light yellow liquid.[1] Its core chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 305329-97-9 | [2] |
| Molecular Formula | C₁₀H₁₈BrNO₂ | [2] |
| Molecular Weight | 264.16 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point (Predicted) | 300.1 ± 15.0 °C | [2] |
| Density (Predicted) | 1.312 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -2.14 ± 0.40 | [2] |
| Storage Temperature | 2-8°C | [2] |
Safety and Handling
This compound is classified as an irritant and is corrosive.[1] Appropriate personal protective equipment (PPE), including goggles, gloves, and a lab coat, should be worn during handling.[1] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[1]
GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal) | Danger | H302: Harmful if swallowed. H312: Harmful in contact with skin. | |
| Skin Corrosion/Irritation | GHS05_Corrosive | Danger | H314: Causes severe skin burns and eye damage. |
This information is based on available supplier data and may not be exhaustive. A full Safety Data Sheet (SDS) should be consulted prior to use.
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.[1]
Role in Synthetic Chemistry
This compound is a versatile synthetic intermediate widely used in the development of pharmaceuticals and agrochemicals.[3] The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of more complex molecules.[3] Its primary application lies in the synthesis of various pyrrolidine derivatives, which are integral components of many biologically active compounds.[3]
General Synthesis of Pyrrolidine Derivatives
The following diagram illustrates the general workflow of utilizing this compound as a building block for creating a library of substituted pyrrolidine compounds for screening and development.
References
Stability and Storage of 1-Boc-3-(bromomethyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-(bromomethyl)pyrrolidine is a key chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex bioactive molecules and pharmaceutical candidates. The presence of both a reactive bromomethyl group and an acid-labile tert-butyloxycarbonyl (Boc) protecting group necessitates a thorough understanding of its stability profile to ensure the integrity and purity of the compound throughout its lifecycle, from storage to reaction. This technical guide provides an in-depth overview of the recommended storage conditions, potential degradation pathways, and general methodologies for assessing the stability of 1-Boc-3-(bromomethyl)pyrrolidine.
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to preserving the quality of 1-Boc-3-(bromomethyl)pyrrolidine. The following table summarizes the recommended conditions based on safety data sheets and general guidelines for brominated organic compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential decomposition reactions. |
| Light | Store in a light-resistant container, away from direct sunlight. | To prevent potential photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidative degradation and reaction with atmospheric moisture. |
| Moisture | Store in a dry, well-sealed container in a desiccator if possible. | To prevent hydrolysis of the bromomethyl group. |
| Ventilation | Store in a well-ventilated area. | To safely disperse any potential vapors. |
| Incompatibilities | Segregate from strong oxidizing agents, strong bases, and metals. | To avoid vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
While specific stability studies on 1-Boc-3-(bromomethyl)pyrrolidine are not extensively published, potential degradation pathways can be inferred from the chemical reactivity of its functional groups.
Hydrolysis of the Bromomethyl Group
The primary alkyl bromide functionality is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding hydroxymethylpyrrolidine derivative. This process is accelerated by elevated temperatures and the presence of moisture.
Deprotection of the N-Boc Group
The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions. Trace amounts of acid in the storage environment or generated from the degradation of the compound itself can catalyze the removal of the Boc group, yielding the free pyrrolidine.
Elimination Reactions
Under strongly basic conditions, there is a possibility of an elimination reaction to form an exocyclic methylene pyrrolidine derivative, although this is generally less favored for primary bromides compared to nucleophilic substitution.
The following diagram illustrates the key factors influencing the stability of 1-Boc-3-(bromomethyl)pyrrolidine.
Reactivity profile of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
An In-depth Technical Guide on the Reactivity Profile of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in modern organic and medicinal chemistry.[1] Its unique bifunctional nature, featuring a reactive bromomethyl group and a stable tert-butyloxycarbonyl (Boc) protecting group, renders it a versatile building block for the synthesis of a wide array of complex nitrogen-containing heterocyclic compounds.[1] This document provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in synthetic chemistry. Detailed experimental protocols, quantitative data, and graphical representations of reaction pathways and workflows are presented to serve as a practical guide for researchers in drug discovery and development.
Introduction
This compound, also known as 1-Boc-3-(bromomethyl)pyrrolidine, is a colorless to light yellow liquid widely utilized as a synthetic intermediate.[2][3] Its molecular structure consists of a pyrrolidine ring N-protected with a Boc group and a bromomethyl substituent at the 3-position. This arrangement provides two key sites for chemical modification: the primary alkyl bromide, which is highly susceptible to nucleophilic substitution, and the Boc group, which can be readily removed under acidic conditions.
The pyrrolidine scaffold is a common motif in a vast number of pharmaceuticals and biologically active compounds, making this reagent particularly valuable.[4] Its application spans the synthesis of molecules for various therapeutic areas.[1] The stability and ease of handling of this compound further enhance its utility in both academic and industrial research settings.[1]
Core Reactivity Profile
The reactivity of this compound is primarily dictated by two functional groups: the bromomethyl group and the N-Boc protecting group.
Nucleophilic Substitution Reactions
The presence of a primary alkyl bromide makes the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism, although S_N1 pathways can be invoked under specific conditions.[5][6] The S_N2 pathway is generally favored due to the unhindered nature of the primary carbon.
Key characteristics of these reactions include:
-
Stereochemistry: If the starting material is chiral, S_N2 reactions proceed with inversion of configuration at the electrophilic center.
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[5]
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are typically employed to enhance the rate of S_N2 reactions.
A wide variety of nucleophiles can be used to displace the bromide, allowing for the introduction of diverse functional groups. Common examples include:
-
Amines (R-NH₂): To form 3-(aminomethyl)pyrrolidine derivatives.
-
Azides (N₃⁻): To introduce an azidomethyl group, which can be subsequently reduced to an amine.
-
Thiols (R-SH): To form thioethers.
-
Carboxylates (R-COO⁻): To form esters.
-
Cyanides (CN⁻): To introduce a cyanomethyl group, a precursor to carboxylic acids and amines.
-
Alkoxides (R-O⁻): To form ethers.
Elimination Reactions
Elimination reactions (E2) can compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases (e.g., potassium tert-butoxide). This would lead to the formation of a 3-methylenepyrrolidine derivative. However, for a primary alkyl halide like this compound, substitution is generally the major pathway.
Deprotection of the N-Boc Group
The Boc group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions. Its removal is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to release the free secondary amine.[7]
Common reagents for Boc deprotection include:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM).[8]
-
Hydrogen chloride (HCl) in various organic solvents like dioxane, methanol, or ethyl acetate.[9]
-
Other Brønsted acids like p-toluenesulfonic acid.[7]
The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and tert-butanol. This process regenerates the pyrrolidine nitrogen as a secondary amine, which can then undergo further functionalization.
Quantitative Data Summary
The following table summarizes representative reaction conditions and outcomes for key transformations involving this compound.
| Transformation | Reagents and Conditions | Solvent | Yield (%) | Reference |
| Synthesis | 1-Boc-3-hydroxymethylpyrrolidine, CBr₄, PPh₃, rt, 18h | Dichloromethane | 55% | [3] |
| Boc Deprotection | Trifluoroacetic acid (TFA), rt | Dichloromethane | 85-91% (general) | [8] |
| Boc Deprotection | Oxalyl chloride (3 equiv.), rt, 1-4h | Methanol | up to 90% (general) | [9] |
| Boc Deprotection | Choline chloride/p-toluenesulfonic acid (DES), rt | DES | Excellent (general) | [7] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented procedure for the synthesis of the title compound from the corresponding alcohol.[3]
Materials:
-
1,1-dimethylethyl-3-(hydroxymethyl)-1-pyrrolidine carboxylate (1-Boc-3-hydroxymethylpyrrolidine) (0.56 g, 2.8 mmol)
-
Carbon tetrabromide (CBr₄) (1.39 g, 4.2 mmol)
-
Triphenylphosphine (PPh₃) (0.73 g, 2.8 mmol)
-
Dichloromethane (DCM), anhydrous (15 mL total)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-Boc-3-hydroxymethylpyrrolidine (0.56 g, 2.8 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add carbon tetrabromide (1.39 g, 4.2 mmol) to the solution.
-
Slowly add a solution of triphenylphosphine (0.73 g, 2.8 mmol) in dichloromethane (5 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 18 hours.
-
After completion, remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in a solvent mixture of 10% ethyl acetate in hexane.
-
Stir the mixture and filter to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography using a gradient elution of 0-25% ethyl acetate in hexane.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield 1-Boc-3-(bromomethyl)pyrrolidine (0.41 g, 55% yield).[3]
General Protocol for Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA)) (1.5 - 2.0 eq)
-
Polar aprotic solvent (e.g., Acetonitrile or DMF)
Procedure:
-
Dissolve the amine nucleophile (1.1 eq) and the base (1.5 eq) in the chosen solvent in a round-bottom flask.
-
Add a solution of this compound (1.0 eq) in the same solvent to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 3-(aminomethyl)pyrrolidine derivative.
Visualizations
Caption: Core reactivity pathways of the title compound.
Caption: Experimental workflow for the synthesis protocol.
Caption: General workflow for nucleophilic substitution.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 305329-97-9 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3.1.3 – SN1 Reaction Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Conformation of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is a key heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive bromomethyl group and a protecting N-Boc group on a pyrrolidine scaffold, make it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its molecular structure, conformational properties, synthesis, and its application in drug discovery, with a focus on its role as a precursor to Selective Androgen Receptor Modulators (SARMs).
Molecular Structure and Physicochemical Properties
This compound possesses a five-membered pyrrolidine ring, with a bromomethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of the Boc group increases the molecule's stability and solubility in organic solvents, while the bromomethyl group serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups.[1]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈BrNO₂ | [1] |
| Molecular Weight | 264.16 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Boiling Point | 228-230 °C | [1] |
| Density | 1.27 g/cm³ | [1] |
| Melting Point | -12 °C | [1] |
| Mass Spectrum (m/z) | 264 ([M+H]⁺) | [2] |
Conformational Analysis
The conformational landscape of the pyrrolidine ring in this compound is a critical aspect influencing its reactivity and its fit into the active sites of biological targets when incorporated into larger molecules. The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope and twist forms.
The puckering of the ring is significantly influenced by the nature and stereochemistry of its substituents. The bulky N-Boc group and the bromomethyl group at the 3-position play a crucial role in determining the favored conformation. While a definitive crystal structure for this specific molecule is not publicly available, studies on similarly substituted pyrrolidines suggest that the ring will adopt a conformation that minimizes steric strain between the substituents. The large tert-butyl group of the Boc protecting group will have a significant impact on the conformational preference of the ring.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the bromination of the corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.[2]
Materials:
-
1,1-dimethylethyl-3-(hydroxymethyl)-1-pyrrolidine carboxylate
-
Dichloromethane (CH₂Cl₂)
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
Dissolve 1,1-dimethylethyl-3-(hydroxymethyl)-1-pyrrolidine carboxylate (1 equivalent) in dichloromethane under a nitrogen atmosphere.
-
Add carbon tetrabromide (1.5 equivalents) to the solution.
-
Slowly add a solution of triphenylphosphine (1 equivalent) in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in a 10% ethyl acetate/90% hexane solvent mixture, stir, and filter to remove triphenylphosphine oxide.
-
Purify the filtrate by silica gel column chromatography using a gradient elution of 0-25% ethyl acetate/hexane.
-
Collect the target fractions to yield 1-Boc-3-(bromomethyl)pyrrolidine.[2]
Application in Drug Development: Synthesis of SARMs
This compound is a valuable building block in the synthesis of Selective Androgen Receptor Modulators (SARMs).[3][4] SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (virilizing) effects. They are being investigated for the treatment of muscle wasting, osteoporosis, and other conditions.[5][6]
The androgen receptor (AR) is a ligand-activated transcription factor that, upon binding to androgens like testosterone, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate gene expression.[4] SARMs are designed to selectively modulate the AR's activity in a tissue-specific manner.
The synthesis of certain SARM candidates involves the nucleophilic substitution of the bromide in this compound with a suitable nucleophile, typically a phenol or an amine, which is part of the core SARM scaffold. This reaction attaches the pyrrolidine moiety to the rest of the SARM molecule.
Conclusion
This compound is a synthetically versatile and commercially important intermediate. Its structural and conformational characteristics are key to its utility in the construction of complex, biologically active molecules. While detailed experimental data on its conformation remains elusive in the public domain, its synthetic utility is well-established, particularly in the promising field of SARM development. Further studies to elucidate its precise three-dimensional structure and conformational dynamics would be beneficial for the rational design of new therapeutics.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 305329-97-9 [m.chemicalbook.com]
- 3. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f [mdpi.com]
- 4. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is a key building block in modern medicinal chemistry and drug discovery. Its pyrrolidine core is a prevalent scaffold in a multitude of biologically active compounds, and the presence of a reactive bromomethyl group allows for versatile downstream functionalization. This technical guide provides a comprehensive overview of the synthesis of this important intermediate, focusing on a widely utilized synthetic protocol.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C10H18BrNO2 | [1][2] |
| Molecular Weight | 264.16 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 300.1 ± 15.0 °C (Predicted) | [2] |
| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [2] |
| Purity | 95% | [3] |
| Storage Temperature | 2-8°C | [2] |
Synthesis
The most common and well-documented method for the synthesis of this compound is through the bromination of its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. The Appel reaction, utilizing triphenylphosphine and a carbon tetrahalide, is a standard approach.
Synthetic Workflow
The following diagram illustrates the synthetic workflow for the preparation of this compound from tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Caption: Synthetic workflow for the bromination of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a representative literature procedure.[2]
Materials:
-
tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq)
-
Carbon tetrabromide (1.5 eq) or Carbon tribromide (1.5 eq)[2]
-
Triphenylphosphine (1.0 eq)[2]
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
Reaction Setup: A solution of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[2]
-
Addition of Reagents: To this solution, carbon tetrabromide (1.5 equivalents) is added. Subsequently, a solution of triphenylphosphine (1.0 equivalent) in dichloromethane is added dropwise to the reaction mixture.[2]
-
Reaction: The reaction mixture is stirred at room temperature for 18 hours.[2] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then redissolved in a solvent mixture of 10% ethyl acetate in hexane. The mixture is stirred and then filtered to remove the precipitated triphenylphosphine oxide.[2]
-
Purification: The filtrate is concentrated and purified by silica gel column chromatography. A gradient elution with 0-25% ethyl acetate in hexane is typically employed to isolate the desired product.[2]
Quantitative Data
The following table summarizes the quantitative data from a representative synthesis.
| Reactant | Molar Eq. | Amount |
| tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 1.0 | 0.56 g (2.8 mmol) |
| Carbon tribromide | 1.5 | 1.39 g (4.2 mmol) |
| Triphenylphosphine | 1.0 | 0.73 g (2.8 mmol) |
| Product | Yield | Analytical Data |
| This compound | 55% (0.41 g) | Mass Spectrum (ESI+): m/z 264 [M+H]+ |
Safety Information
-
This compound is classified as an irritant.[1]
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
The Pyrrolidine Ring: A Privileged Scaffold in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a multitude of natural products, alkaloids, and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold".[1][2] This guide provides a comprehensive overview of the biological importance of the pyrrolidine moiety, detailing its structural advantages, diverse pharmacological activities, and application in therapeutics. It further presents quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to serve as a technical resource for professionals in the field.
Core Concepts: Structural and Physicochemical Advantages
The utility of the pyrrolidine ring in drug design is rooted in its unique structural and physicochemical properties that make it an ideal building block for creating effective therapeutic agents.
Three-Dimensionality and Conformational Flexibility: Unlike flat, aromatic systems, the pyrrolidine ring is composed of sp³-hybridized carbon atoms, granting it a non-planar, three-dimensional (3D) structure.[3][4] This increased 3D coverage allows for a more efficient exploration of pharmacophore space, enabling molecules to make more specific and complex interactions with biological targets.[3] The ring is not rigid and exhibits a phenomenon known as "pseudorotation," which describes its conformational flexibility.[3][4] This inherent flexibility can be controlled and "locked" into desired conformations through the strategic placement of substituents, a key tactic in optimizing a drug's efficacy.[5]
Stereochemistry and Biological Activity: The pyrrolidine scaffold can possess up to four stereogenic carbon atoms, leading to a potential of 16 different stereoisomers.[5] This stereochemical complexity is a critical aspect of its utility. The spatial orientation of substituents can drastically alter a molecule's biological profile due to the enantioselective nature of biological targets like proteins and enzymes.[3][6] The non-essential amino acid L-proline, a naturally occurring pyrrolidine derivative, is a frequently used chiral building block in stereoselective synthesis for this reason.[5]
Physicochemical Properties: The nitrogen atom within the pyrrolidine ring imparts several beneficial properties. As a secondary amine, it confers basicity to the scaffold.[5] The nitrogen's lone pair of electrons can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, facilitating strong interactions with target proteins.[7] Furthermore, the introduction of the pyrrolidine ring, a heteroaliphatic system, can improve a molecule's physicochemical properties, such as enhancing aqueous solubility compared to more rigid aromatic structures.[8] The nucleophilicity of the nitrogen also makes it a prime position for substitution, with a remarkable 92% of all US FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[5]
A Spectrum of Pharmacological Activities
The versatility of the pyrrolidine scaffold is demonstrated by the vast range of biological activities exhibited by its derivatives. This structural motif is found in drugs targeting a wide array of diseases.[1]
Pyrrolidine-based compounds have shown significant activity as:
-
Antibacterial agents: Found in drugs like Clindamycin and Anisomycin.[9]
-
Antifungal agents: Certain spirooxindole pyrrolidine hybrids are potent against fungal strains like C. albicans.[1]
-
Antiviral agents: Key to the structure of drugs like Telaprevir and Ombitasvir, used to treat Hepatitis C.[10]
-
Anticancer (Antitumoral) agents: Derivatives have shown cytotoxicity against various cancer cell lines, including HCT116, MCF-7, and A549.[11]
-
Anti-inflammatory agents: Some derivatives exhibit potent in vitro anti-inflammatory activity.[9]
-
Anticonvulsant agents: The succinimide (pyrrolidine-2,5-dione) core is a known anticonvulsant, exemplified by Ethosuximide.[9][12]
-
Antihypertensive agents: This scaffold is central to ACE inhibitors like Captopril and Enalapril.[9]
-
Anticholinergic agents: Procyclidine and Glycopyrronium are well-known examples.[9]
-
Anti-Alzheimer's agents: The nootropic drug Aniracetam features a pyrrolidinone core.[9]
-
Enzyme Inhibitors: Pyrrolidine derivatives have been developed to inhibit various enzymes, including dipeptidyl peptidase-4 (DPP-4), Janus kinase 2 (JAK2), and acetylcholinesterase (AChE).[1]
Pyrrolidine-Containing Drugs: From Bench to Bedside
The theoretical advantages of the pyrrolidine scaffold translate directly into clinical success. The ring is a component of numerous drugs approved by the U.S. Food and Drug Administration (FDA), spanning a wide range of therapeutic classes.
| Drug Name | Therapeutic Category | Mechanism of Action |
| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |
| Enalapril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |
| Clindamycin | Antibiotic | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit |
| Aniracetam | Nootropic (Anti-Alzheimer) | Modulator of the AMPA receptor |
| Ethosuximide | Anticonvulsant | T-type calcium channel blocker |
| Procyclidine | Anticholinergic | Muscarinic acetylcholine receptor antagonist |
| Clemastine | Antihistamine | Histamine H1 receptor antagonist |
| Rolipram | Antidepressant | Selective phosphodiesterase-4 (PDE4) inhibitor |
| Telaprevir | Antiviral | HCV NS3/4A serine protease inhibitor |
| Ombitasvir | Antiviral | HCV NS5A inhibitor, essential for viral replication |
| Pacritinib | Anticancer (Myelofibrosis) | Janus kinase 2 (JAK2) inhibitor |
| Futibatinib | Anticancer (Cholangiocarcinoma) | Fibroblast growth factor receptor 4 (FGFR4) inhibitor |
Quantitative Analysis of Biological Activity
The potency of pyrrolidine derivatives is quantified through various in vitro assays. The following table summarizes representative data for different biological activities, demonstrating the high potency that can be achieved with this scaffold.
| Compound Class/ID | Target | Activity Metric | Value | Reference Compound |
| Spirooxindole-pyrrolidine (44) | Candida albicans | MIC | 4 µg/mL | - |
| 1,2,4-Oxadiazole pyrrolidine (22c) | E. coli DNA Gyrase | IC₅₀ | 120 ± 10 nM | Novobiocin (170 nM) |
| Thiosemicarbazone pyrrolidine–copper(II) (37a) | SW480 cancer cell line | IC₅₀ | 0.99 ± 0.09 µM | Cisplatin (3.5 ± 0.3 µM) |
| Pyrrolidine derivative (30c) | N-acylethanolamine acid amidase (NAAA) | IC₅₀ | 0.48 ± 0.11 µM | - |
| Pyrrolidine-2,5-dione-acetamide (69k) | Anticonvulsant (MES test) | ED₅₀ | 80.38 mg/kg | Valproic acid (VPA) |
Key Experimental Protocols
Accurate evaluation of the biological activity of novel pyrrolidine derivatives is essential. Below are detailed protocols for key assays cited in the evaluation of these compounds.
Antiproliferative Activity: MTT Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[3][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1]
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[1] Include wells with medium only as a blank control. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test pyrrolidine compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[3]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator, protected from light, allowing viable cells to reduce MTT into formazan crystals.[1]
-
Formazan Solubilization:
-
For adherent cells: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[4]
-
For suspension cells: Add 100 µL of the solubilization solution directly to the wells containing cells and MTT.
-
-
Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[1] Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1][3] A reference wavelength of >650 nm can be used for background subtraction.[3]
Antimicrobial Activity: Broth Microdilution for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][13]
Materials:
-
Bacterial strain for testing
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well round-bottom microtiter plates
-
Test pyrrolidine compound
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Select 3-4 colonies from a pure overnight bacterial culture and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2][13] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
Compound Dilution:
-
Dissolve the test compound in a suitable solvent and dilute it in the test broth to twice the highest desired concentration.[5]
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.[5]
-
Add 100 µL of the 2x concentrated compound solution to the first column of wells.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate, typically to the tenth column. Discard the final 100 µL from the tenth column.[13]
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11). This results in a 1:2 dilution of the compound and the inoculum. Column 11 serves as the growth control (broth and inoculum, no compound), and column 12 serves as the sterility control (broth only).[13]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[9]
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[2] Alternatively, the plate can be read using an ELISA reader to measure absorbance.[5]
Enzyme Inhibition: Acetylcholinesterase (AChE) Assay (Ellman's Method)
This widely used spectrophotometric assay measures AChE activity by detecting the product of a reaction between thiocholine and DTNB.[8]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB (Ellman's reagent) solution in buffer[8]
-
14 mM Acetylthiocholine iodide (ATCI) substrate solution in deionized water[8]
-
Test pyrrolidine inhibitor compounds
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Plate Setup: In a 96-well plate, prepare the following for each sample in triplicate:
-
Blank: 150 µL Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test inhibitor solution.
-
-
Pre-incubation: Add the buffer, AChE, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[8]
-
Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution to all wells except the blank.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance every 10-60 seconds for a period of 3-5 minutes to determine the rate of reaction (V).[14]
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]
Visualizing Relationships and Workflows
Diagrams created using the DOT language help to visualize the abstract concepts and processes central to drug design with the pyrrolidine scaffold.
Caption: The Pyrrolidine Ring as a Privileged Scaffold in Drug Design.
Caption: Common Synthetic Pathways to Pyrrolidine-Containing Drugs.
Caption: Mechanism of Action of Captopril, a Pyrrolidine-based ACE Inhibitor.
Conclusion and Future Prospects
The pyrrolidine ring is unequivocally a privileged scaffold in drug design, a status earned through its advantageous structural and physicochemical properties.[1][2] Its three-dimensional character, stereochemical richness, and ability to form crucial hydrogen bonds allow for the design of highly potent and selective molecules.[3][5] The extensive and diverse range of pharmacological activities exhibited by its derivatives, validated by a significant number of FDA-approved drugs, confirms its therapeutic relevance.[1][9] As medicinal chemists continue to seek novel therapeutic agents with improved efficacy and safety profiles, the strategic incorporation of the pyrrolidine ring will undoubtedly remain a key strategy. Future research will likely focus on novel synthetic methodologies to access more complex and diverse pyrrolidine derivatives and further explore their potential in targeting challenging diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 12. researchhub.com [researchhub.com]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Theoretical Analysis of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: A Keystone for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for the theoretical and computational investigation of tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate, a versatile building block in medicinal chemistry. In the absence of extensive published theoretical studies on this specific molecule, this document outlines a comprehensive suite of computational methodologies to elucidate its structural, electronic, and reactive properties. Such insights are invaluable for optimizing its use in the synthesis of novel therapeutic agents.
Introduction: The Significance of a Versatile Building Block
This compound is a key intermediate in the synthesis of a wide array of biologically active compounds.[1] Its structure, featuring a protected pyrrolidine ring and a reactive bromomethyl group, makes it an ideal scaffold for introducing pyrrolidinyl moieties into larger molecules, a common strategy in drug design. Theoretical studies can provide a deeper understanding of its conformational preferences, reactivity, and spectroscopic signatures, thereby accelerating the drug development process.
Molecular and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. These experimental values serve as a benchmark for theoretical predictions.
| Property | Value |
| Molecular Formula | C10H18BrNO2[1] |
| Molecular Weight | 264.16 g/mol [2] |
| Appearance | Colorless to light yellow liquid[1][2] |
| Boiling Point | 300.1 °C at 760 mmHg (Predicted) |
| Density | 1.27 g/cm³[1] |
| Storage Temperature | 2-8°C[2] |
| CAS Number | 305329-97-9[2][3] |
Proposed Theoretical Investigations: A Roadmap
A multi-faceted computational approach is proposed to thoroughly characterize this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrrolidine Derivatives Using tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various pyrrolidine derivatives utilizing tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate as a key building block. This versatile reagent allows for the introduction of a pyrrolidine moiety, a privileged scaffold in medicinal chemistry, through nucleophilic substitution reactions. The subsequent deprotection of the tert-butoxycarbonyl (Boc) group yields a secondary amine that can be further functionalized, providing access to a wide array of biologically active molecules.
Overview of Synthetic Applications
This compound is an excellent electrophile for the alkylation of a variety of nucleophiles, including amines, phenols, thiols, and azides. The Boc protecting group provides stability during these reactions and can be readily removed under acidic conditions. This synthetic strategy is a cornerstone in the development of compounds targeting various biological pathways.
This document outlines protocols for key transformations and provides examples of the synthesis of precursors for biologically active molecules, including T-type calcium channel inhibitors, norepinephrine reuptake inhibitors, and dihydrofolate reductase inhibitors.
Experimental Protocols
General Procedure for Nucleophilic Substitution
The primary application of this compound involves the alkylation of nucleophiles. Below are general protocols for N-alkylation, O-alkylation, and the introduction of other functional groups.
2.1.1. N-Alkylation of Amines
This protocol describes the synthesis of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate derivatives, which are precursors to various therapeutic agents.
-
Reaction Scheme:
-
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA) (2.0 - 3.0 equivalents)
-
Solvent (e.g., Acetonitrile, DMF, DMSO)
-
-
Procedure:
-
To a solution of the amine in the chosen solvent, add the base and stir for 10-15 minutes at room temperature.
-
Add this compound to the mixture.
-
Heat the reaction to the desired temperature (see Table 1) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2.1.2. O-Alkylation of Phenols (Williamson Ether Synthesis)
This method is used to synthesize phenoxymethyl-pyrrolidine derivatives, a scaffold found in compounds targeting neurotransmitter transporters.
-
Reaction Scheme:
-
Materials:
-
This compound
-
Phenol derivative (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 equivalents)
-
Solvent (e.g., Acetone, DMF)
-
-
Procedure:
-
To a solution of the phenol in the chosen solvent, add the base and stir at room temperature for 15-30 minutes.
-
Add this compound to the suspension.
-
Heat the mixture to reflux and stir for the time indicated in Table 1, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter to remove the base.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to obtain the desired ether.
-
2.1.3. Synthesis of tert-Butyl 3-(azidomethyl)pyrrolidine-1-carboxylate
This protocol provides a key intermediate for the introduction of an amino group via reduction or for use in click chemistry.
-
Reaction Scheme:
-
Materials:
-
This compound
-
Sodium azide (NaN₃) (1.5 - 2.5 equivalents)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
Dissolve this compound in DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide, which can be purified by column chromatography.
-
Boc Deprotection
The removal of the Boc protecting group is a critical step to liberate the pyrrolidine nitrogen for further functionalization.
2.2.1. Deprotection using Trifluoroacetic Acid (TFA)
-
Materials:
-
Boc-protected pyrrolidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected pyrrolidine derivative in DCM (approximately 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
-
2.2.2. Deprotection using HCl in Dioxane
-
Materials:
-
Boc-protected pyrrolidine derivative
-
4M HCl in 1,4-Dioxane
-
Methanol (optional, for solubility)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected pyrrolidine derivative in a minimal amount of methanol (if necessary) and then add the 4M HCl in dioxane solution.
-
Stir the mixture at room temperature for 1-4 hours.
-
The hydrochloride salt of the deprotected amine often precipitates from the solution.
-
The solid can be collected by filtration and washed with diethyl ether. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue triturated with diethyl ether to induce solidification.
-
Data Presentation
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonia | - | Methylene Chloride | 150 | 2 | 97 | [1] |
| Phenol | K₂CO₃ | Acetone | Reflux | 12 | 40 | [2] |
| Sodium Azide | - | DMF | 60-80 | - | 75-90 | |
| Primary Amine | K₂CO₃ | Acetonitrile | 80 | 16 | 60-85 | - |
| Thiophenol | NaH | THF | 25 | 4 | >90 | - |
Table 2: Boc Deprotection Conditions and Yields
| Method | Reagents | Temperature | Time | Typical Yield (%) | Reference |
| Method A | TFA, DCM | 0 °C to RT | 30 min - 2 h | >90 | [3] |
| Method B | 4M HCl in Dioxane | RT | 1 - 4 h | >90 | [3] |
Application in the Synthesis of Biologically Active Molecules
The following sections illustrate the application of these protocols in multi-step syntheses of precursors for known drug classes.
Synthesis of a Precursor for T-Type Calcium Channel Inhibitors
T-type calcium channels are implicated in various neurological disorders, including neuropathic pain. Pyrrolidine-based compounds have been identified as potent inhibitors of these channels.[4]
Synthetic Workflow:
Caption: Synthetic pathway to a T-type calcium channel inhibitor.
Protocol for Amide Coupling (Step D to E):
A key step in the synthesis of many T-type calcium channel inhibitors is the acylation of the deprotected aminomethyl pyrrolidine.[5]
-
Materials:
-
(R)-3-(Aminomethyl)pyrrolidine dihydrochloride
-
Substituted pyrazole-3-carboxylic acid (1.0 equivalent)
-
HATU (1.1 equivalents)
-
DIPEA (3.0 equivalents)
-
DMF
-
-
Procedure:
-
To a solution of the carboxylic acid in DMF, add HATU and DIPEA.
-
Stir the mixture for 10 minutes at room temperature.
-
Add a solution of (R)-3-(aminomethyl)pyrrolidine dihydrochloride in DMF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the final amide product (Typical yield: 71%).[5]
-
Norepinephrine Transporter (NET) Inhibition
The norepinephrine transporter is responsible for the reuptake of norepinephrine from the synaptic cleft, thus terminating its signaling.[4][5] Inhibitors of NET are used in the treatment of depression and ADHD. Pyrrolidine derivatives have been developed as potent NET inhibitors.
Signaling Pathway:
Caption: Mechanism of Norepinephrine Transporter (NET) inhibition.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of DNA precursors.[6] Its inhibition is a key mechanism for anticancer and antimicrobial drugs.
Signaling Pathway:
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 5. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of T-type calcium channels: signalling pathways and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is a versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a key feature in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecules.[1][2][3] This document provides detailed application notes and protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including amines, thiols, phenols, and azides. These reactions are fundamental for the synthesis of diverse libraries of substituted pyrrolidine derivatives for screening and lead optimization in drug development programs.[3][4]
The primary reactive site for nucleophilic attack is the methylene carbon bearing the bromine atom. The reaction typically proceeds via an SN2 mechanism, leading to the displacement of the bromide ion by the incoming nucleophile. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen prevents its participation in the reaction and can be readily removed under acidic conditions in a subsequent step if required.
General Reaction Scheme
The overall transformation involves the displacement of the bromide from the 3-position of the Boc-protected pyrrolidine ring by a nucleophile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 3. tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Alkylation of Amines with tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of primary and secondary amines with tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is a crucial synthetic transformation in medicinal chemistry and drug discovery. This reaction introduces a versatile N-Boc-protected 3-methylpyrrolidine moiety onto a target molecule, a scaffold prevalent in numerous biologically active compounds and approved pharmaceuticals. The pyrrolidine ring system is valued for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a key pharmacophoric element for interaction with biological targets.
This document provides detailed protocols for the N-alkylation of various classes of amines, including aliphatic, aromatic, and heteroaromatic amines, with this compound. It also includes a summary of typical reaction conditions and expected outcomes to guide researchers in their synthetic endeavors.
Reaction Scheme
The general reaction involves the nucleophilic substitution of the bromide ion by a primary or secondary amine, typically in the presence of a base to neutralize the hydrogen bromide generated during the reaction.
Caption: General reaction scheme for the N-alkylation of amines.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the alkylation of various amines with this compound and analogous electrophiles.
| Amine Type | Amine Example | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic | Benzylamine | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 85-95 |
| Cyclohexylamine | Et₃N (2.0) | THF | 65 | 16 | 70-85 | |
| Secondary Aliphatic | Piperidine | DIPEA (1.5) | DMF | 100 | 8 | 90-98 |
| N-Methylbenzylamine | K₂CO₃ (2.0) | Acetonitrile | 80 | 16 | 88-96 | |
| Primary Aromatic | Aniline | K₂CO₃ (2.0) | DMF | 110 | 24 | 60-75 |
| 4-Fluoroaniline | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | 65-80 | |
| Heteroaromatic | 2-Aminopyridine | NaH (1.2) | THF | 65 | 12 | 50-65 |
| Imidazole | K₂CO₃ (2.0) | DMF | 90 | 10 | 75-88 |
Note: Yields are indicative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Alkylation of Aliphatic Amines
This protocol is suitable for most primary and secondary aliphatic amines.
Materials:
-
This compound (1.0 eq)
-
Aliphatic amine (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N) (2.0 eq)
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF) (0.1-0.2 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
Procedure:
-
To a round-bottom flask, add the aliphatic amine, this compound, and the chosen solvent.
-
Add the base (K₂CO₃ or Et₃N) to the mixture.
-
Equip the flask with a condenser and stir the reaction mixture at the temperature indicated in the table above (typically 65-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If triethylamine was used, the triethylammonium bromide salt may precipitate upon cooling or can be removed by an aqueous work-up.
-
Work-up: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
Protocol 2: General Procedure for Alkylation of Aromatic and Heteroaromatic Amines
This protocol is adapted for less nucleophilic aromatic and heteroaromatic amines and generally requires more forcing conditions.
Materials:
-
This compound (1.0 eq)
-
Aromatic or heteroaromatic amine (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq), Cesium carbonate (Cs₂CO₃) (1.5 eq), or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Dimethylformamide (DMF) or Dioxane (0.1-0.2 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Inert atmosphere (Nitrogen or Argon) for reactions with NaH
Procedure:
-
For K₂CO₃ or Cs₂CO₃: To a round-bottom flask, add the amine, this compound, base, and solvent.
-
For NaH: To a flame-dried round-bottom flask under an inert atmosphere, add the amine and solvent. Cool the solution to 0 °C and add NaH portion-wise. Stir for 30 minutes at 0 °C, then add a solution of this compound in the same solvent dropwise.
-
Equip the flask with a condenser and heat the reaction mixture to the temperature indicated in the table (typically 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up:
-
For K₂CO₃ or Cs₂CO₃: Filter off the inorganic salts and wash with the reaction solvent. Concentrate the filtrate.
-
For NaH: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the alkylation of amines.
Logical Relationships in Reagent Selection
Caption: Relationship between amine nucleophilicity and reaction conditions.
Conclusion
The N-alkylation of amines with this compound is a robust and widely applicable method for the synthesis of diverse pyrrolidine-containing molecules. The choice of base and reaction conditions should be tailored to the nucleophilicity of the amine substrate. The protocols provided herein offer a solid foundation for researchers to successfully implement this important transformation in their synthetic campaigns. As with any chemical reaction, optimization of the specific substrate and scale may be necessary to achieve optimal results.
Application Notes and Protocols: The Strategic Use of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate as a key building block in the synthesis of pharmaceutical intermediates. The focus is on its application in constructing molecules with a pyrrolidine moiety, a common scaffold in a multitude of biologically active compounds.
Introduction
This compound is a versatile bifunctional molecule featuring a Boc-protected pyrrolidine ring and a reactive bromomethyl group. This unique structure makes it an ideal reagent for introducing a 3-substituted pyrrolidine ring into a target molecule via nucleophilic substitution reactions. The pyrrolidine ring is a prevalent structural motif in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties. The Boc protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization of the pyrrolidine nitrogen.
Application in the Synthesis of Kinase Inhibitors: A Representative Example
This synthesis involves the N-alkylation of a pyrazolo[3,4-d]pyrimidine core with (S)-tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate.
Experimental Protocol: Synthesis of a Pyrrolidine-Containing BTK Inhibitor Intermediate
This protocol outlines the nucleophilic substitution reaction between 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine and (S)-tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate.
Materials:
-
4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
-
(S)-tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of (S)-tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate (1.2 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of the pyrrolidine-containing BTK inhibitor intermediate.
| Parameter | Value |
| Reactants | 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, (S)-tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Visualizing the Synthetic Workflow and Biological Context
To better illustrate the process and its relevance, the following diagrams outline the experimental workflow and the targeted biological pathway.
Caption: A flowchart of the synthesis of a key BTK inhibitor intermediate.
Biological Signaling Pathway
The synthesized intermediate is a precursor to a BTK inhibitor. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[1] Inhibiting BTK disrupts this pathway, leading to apoptosis of malignant B-cells.
Caption: The role of BTK in the BCR signaling pathway and its inhibition.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its ability to introduce a protected pyrrolidine moiety makes it particularly useful in the development of kinase inhibitors and other targeted therapies. The provided protocol for the synthesis of a BTK inhibitor intermediate is a representative example of its broad applicability in medicinal chemistry and drug discovery. The straightforward nature of the nucleophilic substitution reaction, coupled with the stability and ease of deprotection of the Boc group, ensures its continued importance in the synthesis of novel therapeutic agents.
References
Experimental procedure for the synthesis of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate from 1-Boc-3-hydroxymethylpyrrolidine
Abstract
This application note provides a detailed experimental procedure for the synthesis of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol outlines the conversion of 1-Boc-3-hydroxymethylpyrrolidine to its corresponding bromomethyl derivative using a standard Appel reaction. This procedure is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
This compound is a key intermediate used in the synthesis of a wide range of biologically active compounds.[1][2] Its pyrrolidine scaffold is a common motif in many pharmaceutical agents. The bromomethyl functional group allows for facile nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. This protocol describes a reliable and reproducible method for the preparation of this important synthetic intermediate from the commercially available 1-Boc-3-hydroxymethylpyrrolidine.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-Boc-3-hydroxymethylpyrrolidine | 201.26 | 0.56 g | 2.8 |
| Carbon tetrabromide (CBr4) | 331.63 | 1.39 g | 4.2 |
| Triphenylphosphine (PPh3) | 262.29 | 0.73 g | 2.8 |
| Dichloromethane (DCM) | - | 15 mL | - |
| Ethyl acetate | - | As needed | - |
| Hexane | - | As needed | - |
| Silica gel | - | As needed | - |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-Boc-3-hydroxymethylpyrrolidine (0.56 g, 2.8 mmol) and dissolve it in dichloromethane (10 mL) under a nitrogen atmosphere.[3]
-
Reagent Addition: Add carbon tetrabromide (1.39 g, 4.2 mmol) to the solution.[3]
-
In a separate flask, dissolve triphenylphosphine (0.73 g, 2.8 mmol) in dichloromethane (5 mL).[3]
-
Slowly add the triphenylphosphine solution dropwise to the reaction mixture.[3]
-
Reaction: Stir the reaction mixture at room temperature for 18 hours.[3]
-
Work-up: After the reaction is complete, remove the solvent by distillation under reduced pressure.[3]
-
Dissolve the residue in a solvent mixture of 10% ethyl acetate and 90% hexane.[3]
-
Stir the mixture and then filter to remove the precipitated triphenylphosphine oxide.[3]
-
Purification: Purify the filtrate by silica gel column chromatography using a gradient elution of 0-25% ethyl acetate in hexane.[3]
-
Product Collection: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound. The reported yield is 0.41 g (55%).[3]
Data Summary
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Product | Yield |
| 1-Boc-3-hydroxymethylpyrrolidine | CBr4, PPh3 | Dichloromethane | 18 hours | Room Temperature | This compound | 55% |
Workflow Visualization
References
Application Notes: tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a common motif in a wide range of biologically active compounds. The presence of a reactive bromomethyl group, combined with the protecting tert-butyloxycarbonyl (Boc) group, makes it an ideal intermediate for the synthesis of complex molecular architectures.[1][2] This document provides an overview of its applications, quantitative data on a key synthesized molecule, detailed experimental protocols, and visualizations of relevant pathways and workflows.
The primary utility of this building block lies in its ability to undergo nucleophilic substitution reactions at the bromomethyl position.[1][2] This allows for the facile introduction of a variety of functional groups, including amines, phenols, and thiols, leading to the generation of diverse libraries of compounds for biological screening. A prominent example of its application is in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib, which is used in cancer therapy.
Case Study: Synthesis of PARP Inhibitor Niraparib
Niraparib is an orally active PARP inhibitor indicated for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer. The synthesis of Niraparib can involve the coupling of a pyrrolidine-containing fragment, derived from this compound, with an indazole carboxamide core. This highlights the importance of this building block in accessing novel and potent therapeutic agents.
Quantitative Data: Biological Activity of Niraparib
The following table summarizes the in vitro inhibitory activity of Niraparib against PARP enzymes and its effect on the proliferation of cancer cell lines with BRCA1/2 mutations.
| Compound | Target | IC50 (nM) | Cell Line | CC50 (nM) | Reference |
| Niraparib | PARP-1 | 3.8 | MDA-MB-436 (BRCA1 mutant) | 18 | [3] |
| Niraparib | PARP-2 | 2.1 | CAPAN-1 (BRCA2 mutant) | 90 | [3] |
| Niraparib | Intracellular PARylation | ~4 | - | - | [4] |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. CC50: The concentration of a compound that inhibits cell growth by 50%.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a general method for the reaction of this compound with a generic nucleophile (Nu-H), such as an amine or a phenol.
Materials:
-
This compound
-
Nucleophile (e.g., a substituted phenol or amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nucleophile (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Synthesis of this compound
This protocol outlines the synthesis of the title compound from the corresponding alcohol.[5]
Materials:
-
tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 mmol) and carbon tetrabromide (1.5 mmol) in dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphenylphosphine (1.5 mmol) in dichloromethane (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in a mixture of 10% ethyl acetate in hexanes and filter to remove triphenylphosphine oxide.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound. A reported yield for a similar reaction is 55%.[5]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of a bioactive molecule using this compound.
Caption: General workflow for synthesis and screening.
Signaling Pathway: PARP1 in DNA Damage Repair
This diagram depicts the role of PARP1 in the single-strand break repair (SSBR) pathway and how PARP inhibitors like Niraparib exert their effect, leading to synthetic lethality in BRCA-deficient cells.
Caption: PARP1 inhibition and synthetic lethality.
Logical Relationship
This diagram shows the logical progression from the building block to the final therapeutic application.
Caption: From building block to therapeutic use.
References
Application Notes and Protocols: A Scalable Synthesis of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step protocol for the scale-up synthesis of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate, a key building block in the development of novel therapeutics. The synthesis commences with the protection of 3-pyrrolidinemethanol using di-tert-butyl dicarbonate to yield tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This intermediate is then converted to the target compound via an Appel-type reaction using carbon tetrabromide and triphenylphosphine. This method is characterized by its operational simplicity and scalability, making it suitable for producing significant quantities of the desired product for research and development purposes.
Introduction
This compound is a valuable intermediate in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules.[1][2] The presence of the reactive bromomethyl group, coupled with the protected pyrrolidine ring, allows for selective functionalization in the construction of complex molecular architectures.[2] This application note details a robust and scalable synthetic route, providing researchers and process chemists with a reliable method to access this important synthetic intermediate.
Overall Reaction Scheme
Caption: Overall synthetic scheme.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Solvent | Yield | Purity | Reference |
| 1 | N-Boc Protection | 3-Pyrrolidinemethanol, Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | 95% | >98% | [3] |
| 2 | Bromination | tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, Carbon tetrabromide, Triphenylphosphine | Dichloromethane | 55% | >95% | [4] |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
This protocol is adapted from a procedure described in patent CN106588738B.[3]
Materials:
-
3-Pyrrolidinemethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water (for quenching)
Procedure:
-
To a suitable reaction vessel, add 3-pyrrolidinemethanol (1.0 eq).
-
Add dichloromethane to dissolve the starting material (approximately 5 mL per gram of 3-pyrrolidinemethanol).
-
Add di-tert-butyl dicarbonate (1.0 eq) portion-wise to the solution.
-
Add triethylamine (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the addition of water.
-
Perform a standard aqueous work-up. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate as an oil. The reported yield for this step is 95%.[3]
Step 2: Synthesis of this compound
This protocol is based on a general procedure found in a patent referenced by ChemicalBook.[4]
Materials:
-
tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (approximately 18 mL per gram of starting material).
-
Add carbon tetrabromide (1.5 eq) to the solution.
-
In a separate flask, dissolve triphenylphosphine (1.0 eq) in dichloromethane (approximately 7 mL per gram of triphenylphosphine).
-
Slowly add the triphenylphosphine solution dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction for completion.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in a mixture of 10% ethyl acetate in hexane.
-
Stir the mixture and filter to remove the precipitated triphenylphosphine oxide.
-
Purify the filtrate by silica gel column chromatography, eluting with a gradient of 0-25% ethyl acetate in hexane.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to obtain this compound. The reported yield for this step is 55%.[4]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis.
Safety Information
-
This compound is irritating and corrosive. Avoid contact with skin and eyes.[1]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
-
The bromination reaction generates triphenylphosphine oxide as a byproduct, which should be disposed of in accordance with local regulations.
References
Application Note: One-Pot Synthesis of a Spiro[indoline-3,2'-pyrrolidine] Scaffold
Introduction
The spiro[indoline-3,2'-pyrrolidine] core is a privileged heterocyclic scaffold found in a variety of bioactive natural products and synthetic molecules. Compounds bearing this motif have demonstrated a wide range of pharmacological activities, including potent antitumor and antimycobacterial properties. The development of efficient synthetic routes to access this complex three-dimensional structure is of significant interest to researchers in medicinal chemistry and drug discovery.
tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is a versatile chemical building block ideal for the introduction of a pyrrolidine ring in the synthesis of complex organic molecules.[1] Its reactive bromomethyl group allows for facile nucleophilic substitution, making it a valuable reagent in the construction of novel therapeutic agents.[1][2] This application note details a proposed one-pot protocol for the synthesis of a Boc-protected spiro[indoline-3,2'-pyrrolidine] derivative from an indole precursor using this compound. This method involves a sequential N-alkylation followed by an intramolecular cyclization, offering a streamlined approach to this valuable scaffold.
Principle of the Method
The proposed one-pot synthesis proceeds in two key steps within a single reaction vessel. The first step is the N-alkylation of an indole derivative, specifically methyl 2-(1H-indol-1-yl)acetate, with this compound. The second step is an intramolecular Friedel-Crafts-type cyclization of the resulting intermediate. The ester group at the 2-position of the indole activates the 3-position for electrophilic attack, facilitating the ring closure to form the spirocyclic system.
Experimental Protocols
Materials:
-
Methyl 2-(1H-indol-1-yl)acetate
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) for extraction and chromatography
-
Hexanes for chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (20 mL).
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) to the DMF. Stir the suspension at 0 °C.
-
Addition of Indole: Dissolve methyl 2-(1H-indol-1-yl)acetate (1.90 g, 10.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Dissolve this compound (2.64 g, 10.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Cyclization: Cool the reaction mixture to 0 °C and slowly add trifluoroacetic acid (1.5 mL, 20.0 mmol) dropwise. Stir the mixture at room temperature for 4 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (gradient elution with hexanes/ethyl acetate) to afford the desired spiro[indoline-3,2'-pyrrolidine] product.
Data Presentation
The following table summarizes the expected quantitative data for the one-pot synthesis of the target spiro[indoline-3,2'-pyrrolidine] derivative.
| Parameter | Value |
| Reactants | |
| Methyl 2-(1H-indol-1-yl)acetate | 1.90 g (10.0 mmol) |
| This compound | 2.64 g (10.0 mmol) |
| Sodium Hydride (60%) | 0.44 g (11.0 mmol) |
| Trifluoroacetic Acid | 1.5 mL (20.0 mmol) |
| Product | |
| Product Name | tert-Butyl 1'-(2-methoxy-2-oxoethyl)-2-oxospiro[indoline-3,2'-pyrrolidine]-1-carboxylate |
| Molecular Formula | C₂₀H₂₄N₂O₅ |
| Molecular Weight | 372.42 g/mol |
| Expected Yield | 65-75% |
| Appearance | Off-white solid |
Visualizations
Caption: Experimental workflow for the one-pot synthesis.
Caption: Inhibition of a generic RTK signaling pathway.
Discussion
This proposed one-pot protocol offers an efficient method for the synthesis of a spiro[indoline-3,2'-pyrrolidine] scaffold. By combining the N-alkylation and intramolecular cyclization steps, this procedure reduces the number of synthetic operations, minimizes solvent usage, and potentially improves the overall yield compared to a traditional multi-step synthesis. The resulting Boc-protected spirocycle is a versatile intermediate that can be further functionalized at the pyrrolidine nitrogen after deprotection, or at the indole core, making it a valuable building block for the synthesis of compound libraries for drug discovery screening. Many spirooxindole derivatives are known to inhibit receptor tyrosine kinases (RTKs), which are implicated in cancer cell proliferation. The synthesized compound could be evaluated for its potential to inhibit signaling pathways such as the PI3K/Akt/mTOR pathway.
Safety Precautions
-
Sodium hydride is a highly flammable and water-reactive solid. Handle it with extreme care in a fume hood under an inert atmosphere.
-
Trifluoroacetic acid is a corrosive and toxic liquid. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and handle it in a fume hood.
-
Anhydrous DMF is a combustible liquid and a potential skin irritant. Use in a well-ventilated area.
-
Always perform reactions in a well-ventilated fume hood.
References
Application Notes and Protocols for the Synthesis of Anticancer and Antiviral Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of two prominent drug candidates: Sotorasib, an anticancer agent, and Remdesivir, an antiviral agent. The methodologies outlined are based on recently published synthetic routes and are intended to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.
I. Anticancer Drug Candidate: Sotorasib (AMG 510)
Sotorasib is a first-in-class, orally bioavailable inhibitor of the KRASG12C mutant protein, which is a key driver in several types of cancers.[1][2] The synthesis of Sotorasib is a multi-step process involving the construction of a complex heterocyclic core and the introduction of a reactive acrylamide group that covalently binds to the target cysteine residue.[1][3]
Signaling Pathway of Sotorasib
Sotorasib targets the KRAS protein, a central node in the MAPK (mitogen-activated protein kinase) signaling pathway. The G12C mutation locks KRAS in an active, GTP-bound state, leading to constitutive activation of downstream signaling and uncontrolled cell proliferation.[2] Sotorasib covalently binds to the cysteine-12 of the mutant KRAS, locking it in an inactive, GDP-bound state and thereby inhibiting downstream signaling.[2]
Caption: Sotorasib inhibits the MAPK signaling pathway.
Experimental Workflow for Sotorasib Synthesis
The synthesis of Sotorasib can be conceptually broken down into several key stages: formation of the core heterocyclic structure, introduction of the piperazine moiety, Suzuki coupling, and finally, the addition of the acrylamide warhead.[3][4]
Caption: Generalized workflow for the synthesis of Sotorasib.
Quantitative Data for Sotorasib Synthesis
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| 1 | Nicotinic acid derivative | Nicotinamide intermediate | Oxalyl chloride, aminopyridine | Not isolated | [3][5] |
| 2 | Nicotinamide intermediate | Pyrimidinedione | Base-mediated cyclization | Not isolated | [3][5] |
| 3 | Pyrimidinedione | Chloro-intermediate | POCl3 | 82 | [4] |
| 4 | Chloro-intermediate | Piperazine intermediate | Boc-protected piperazine derivative | - | [1] |
| 5 | Piperazine intermediate | Suzuki coupling product | Boroxine reagent, Pd catalyst | - | [3][4] |
| 6 | Suzuki coupling product | Amine intermediate | TFA | - | [1][4] |
| 7 | Amine intermediate | Sotorasib | Acryloyl chloride | - | [1][4] |
| Overall | - | Sotorasib | - | ~65 | [4] |
Experimental Protocol for Sotorasib Synthesis (Commercial Process)
This protocol is a generalized representation based on published commercial synthesis routes.[3][4]
Step 1 & 2: Formation of the Pyrimidinedione Core
-
Begin with the amidation of a suitable nicotinic acid derivative to form the corresponding nicotinamide.[5]
-
Treat the nicotinamide with oxalyl chloride followed by the addition of an aminopyridine to generate a urea intermediate via an isocyanate.[3][5]
-
This intermediate is then subjected to a base-mediated cyclization to form the fused pyrimidinedione ring system.[3][5]
Step 3 & 4: Introduction of the Piperazine Moiety
-
The pyrimidinedione is chlorinated using phosphoryl chloride (POCl3). The reaction conditions (temperature, reagent addition order and speed, and concentration) are critical to prevent the formation of dimeric side products.[4]
-
The resulting chloro-intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction with a Boc-protected piperazine derivative to yield the piperazine-substituted core.[1]
Step 5: Suzuki Coupling
-
A palladium-catalyzed Suzuki coupling reaction is performed to introduce the 2-fluoro-6-hydroxyphenyl group. The reaction is typically carried out using a boroxine reagent.[3][4]
-
The solvent for this step has been optimized to more environmentally friendly options like 2-methyltetrahydrofuran, and the palladium loading has been reduced by using a more active catalyst.[4]
Step 6 & 7: Final Assembly and Purification
-
The Boc protecting group on the piperazine is removed using trifluoroacetic acid (TFA) in an optimized solvent system.[4]
-
The resulting amine is then acylated with acryloyl chloride to introduce the reactive acrylamide "warhead". The addition of TFA can prevent the formation of impurities in this step.[4]
-
The crude Sotorasib is purified by recrystallization from a mixture of ethanol and water to obtain the desired crystal form with high purity (>99.5% by HPLC).[4]
II. Antiviral Drug Candidate: Remdesivir (GS-5734)
Remdesivir is a broad-spectrum antiviral medication that has been used in the treatment of COVID-19. It is a prodrug that is metabolized in the body to its active form, which interferes with viral RNA polymerase, leading to a decrease in viral RNA production.[6] The synthesis of Remdesivir is complex, involving multiple chiral centers.
Mechanism of Action of Remdesivir
Remdesivir is a nucleotide analog prodrug. Once inside the cell, it is converted to its active triphosphate form. This active metabolite mimics an adenosine triphosphate (ATP) nucleotide and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, disrupting the replication of the viral genome.
Caption: Mechanism of action of Remdesivir.
Experimental Workflow for Remdesivir Synthesis from GS-441524
A highly efficient, three-step synthesis of Remdesivir has been developed starting from GS-441524.[7][8] This route offers a high overall yield and avoids the need for purification of intermediates.[7]
Caption: Simplified workflow for Remdesivir synthesis from GS-441524.
Quantitative Data for Remdesivir Synthesis from GS-441524
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (HPLC) | Reference |
| 1-3 (Telescoped) | GS-441524 | Remdesivir | 1. DMF-DMA 2. Phosphorylating agent, t-BuMgCl 3. Acetic acid | 85 | 99.4% | [7] |
Experimental Protocol for Remdesivir Synthesis from GS-441524
This is a three-step sequence that can be performed successively without purification of intermediates.[7][8]
Step 1: Protection
-
In a suitable reaction vessel, dissolve GS-441524 (1 equivalent) in an appropriate solvent.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 equivalents).
-
Stir the reaction at 25 °C for 3 hours to form the protected intermediate.[7]
Step 2: Phosphoramidation
-
The crude protected intermediate from Step 1 is then subjected to a phosphorylation reaction.
-
This is achieved using a suitable phosphoramidate reagent in the presence of a Grignard reagent such as t-BuMgCl.[8]
-
The reaction is quenched with a saturated solution of ammonium chloride.
Step 3: Deprotection and Isolation
-
After extraction and concentration, the crude phosphorylated intermediate is deprotected.
-
This is accomplished by treatment with acetic acid in isopropanol.[8]
-
The final product, Remdesivir, is then purified by chromatography to yield the product with a high degree of purity and diastereomeric ratio.[7][8] This process has been shown to achieve an overall yield of 85%.[7]
III. Novel Approaches and Future Directions
The synthesis of complex drug candidates is continually evolving, with a focus on improving efficiency, reducing costs, and minimizing environmental impact. Several innovative strategies are being employed in modern drug development:
-
Nanoparticle-Based Drug Delivery: For both anticancer and antiviral therapies, nanoparticles, liposomes, and nanogels are being explored to improve drug solubility, stability, and targeted delivery to specific cells or tissues.[9][10][11] Metal-Organic Frameworks (MOFs) are a promising class of porous materials for high-capacity drug loading and controlled release in cancer therapy.[12][13][14]
-
PROteolysis TArgeting Chimeras (PROTACs): This emerging therapeutic modality utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins.[15][16] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.[15][17] This approach has the potential to target proteins previously considered "undruggable".[16]
-
Click Chemistry: This powerful and versatile set of chemical reactions allows for the rapid and efficient synthesis of complex molecules.[18][19] In antiviral drug development, click chemistry has been used to create novel HIV protease inhibitors and other antiviral agents.[20][21]
The continued development and application of these and other innovative synthetic strategies will be crucial in bringing new and more effective anticancer and antiviral therapies to patients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
- 5. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]
- 6. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Nanoparticles in Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advancements of nanoparticles for antiviral therapy [ouci.dntb.gov.ua]
- 12. Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Metal-Organic Frameworks as Anticancer Drug Delivery Systems: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-cancer Drug Delivery Using Metal Organic Frameworks (MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteolysis‐targeting chimeras in cancer therapy: Targeted protein degradation for next‐generation treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Applications of Click Chemistry in the Development of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nsuworks.nova.edu [nsuworks.nova.edu]
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions with tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate in alkylation reactions. Our aim is to help you overcome common challenges, minimize side reactions, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a key building block in organic synthesis, particularly for introducing a protected pyrrolidine methyl group into a target molecule.[1] It is widely used in the synthesis of biologically active compounds, including pharmaceuticals, by alkylating a variety of nucleophiles.
Q2: What are the most common side reactions observed during alkylation with this reagent?
The primary desired reaction is an SN2 substitution where a nucleophile displaces the bromide ion. However, due to the structure of the reagent, two major side reactions are commonly encountered:
-
Elimination (E2) Reaction: The formation of an alkene, tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, can occur, especially in the presence of a strong or sterically hindered base.[2][3][4]
-
Over-alkylation or Di-alkylation: If the nucleophile has multiple reactive sites, or if the initial product is still nucleophilic, it can be alkylated a second time.
Q3: How does the choice of base influence the outcome of the reaction?
The choice of base is critical. A strong, non-nucleophilic, and sterically hindered base is often preferred to minimize the E2 elimination side reaction.[3] Common bases used in these types of alkylations include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and diisopropylethylamine (DIPEA). The strength and steric bulk of the base can significantly impact the ratio of substitution to elimination products.
Q4: What solvents are recommended for this alkylation reaction?
Polar aprotic solvents are generally the best choice for SN2 reactions as they can solvate the cation of the base while not significantly solvating the nucleophile, thus increasing its reactivity. Recommended solvents include dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO).
Q5: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting material and the appearance of the product and any side products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired alkylated product | 1. Inactive Nucleophile: The nucleophile may not be sufficiently reactive. 2. Poor Solubility: Starting materials may not be fully dissolved in the chosen solvent. 3. Low Reaction Temperature: The reaction may require more energy to proceed. 4. Degraded Reagent: The this compound may have degraded. | 1. Increase Nucleophilicity: If applicable, deprotonate the nucleophile with a suitable base prior to adding the alkylating agent. 2. Change Solvent: Use a solvent in which all reactants are fully soluble. Sonication may help to dissolve starting materials. 3. Increase Temperature: Gradually increase the reaction temperature and monitor for product formation. Be cautious as higher temperatures can also favor elimination. 4. Use Fresh Reagent: Ensure the reagent is of high quality and has been stored properly (typically at 2-8°C).[6] |
| Significant amount of elimination side product observed | 1. Base is too strong or not sterically hindered: This favors the E2 pathway.[2][3] 2. High Reaction Temperature: Higher temperatures often favor elimination over substitution. | 1. Change the Base: Switch to a milder or more sterically hindered base (e.g., from NaH to K₂CO₃ or DIPEA). 2. Lower the Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Presence of multiple products (over-alkylation) | 1. Nucleophile has multiple reactive sites. 2. Product is more nucleophilic than the starting material. 3. Incorrect stoichiometry. | 1. Use a Protecting Group Strategy: Protect other nucleophilic sites on your starting material before the alkylation step. 2. Adjust Stoichiometry: Use a slight excess of the nucleophile relative to the alkylating agent to favor mono-alkylation. |
| Reaction is slow or stalls | 1. Insufficient Base: The base may be fully consumed before the reaction is complete. 2. Inhibitors Present: Trace impurities in the starting materials or solvent can inhibit the reaction. | 1. Add More Base: Add an additional portion of the base to the reaction mixture. 2. Purify Starting Materials: Ensure all starting materials and solvents are pure and dry. |
Visualizing Reaction Pathways and Troubleshooting
To further clarify the processes involved, the following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.
Caption: Desired SN2 Alkylation Pathway.
Caption: E2 Elimination Side Reaction Pathway.
Caption: Troubleshooting Workflow for Alkylation Reactions.
Experimental Protocols
Below is a general protocol for a typical alkylation reaction. Note that the specific conditions may need to be optimized for your particular nucleophile.
General Procedure for N-Alkylation of an Amine
-
Reaction Setup: To a solution of the amine (1.0 equiv.) in anhydrous acetonitrile (MeCN) is added potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Addition of Reagent: A solution of this compound (1.2 equiv.) in MeCN is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature (or heated if necessary) and monitored by TLC or LC-MS until the starting amine is consumed.
-
Work-up: The reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
For more specific protocols and alternative synthetic routes, consulting relevant literature is recommended.[6][7]
References
- 1. chembk.com [chembk.com]
- 2. Draw the elimination products that are formed when 3-bromo-3-meth... | Study Prep in Pearson+ [pearson.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound CAS#: 305329-97-9 [m.chemicalbook.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Purification of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: Silica gel is the recommended stationary phase for the purification of this compound. A common mobile phase is a gradient elution of ethyl acetate in hexane. A typical gradient starts from 0% ethyl acetate and gradually increases to 25% ethyl acetate in hexane.[1]
Q2: What is the expected appearance and stability of this compound?
A2: this compound is a colorless to light yellow liquid.[1][2] For stability, it is recommended to store the compound at 2-8°C.[1]
Q3: What are the key safety precautions to consider when handling this compound?
A3: this compound is considered an irritant and corrosive.[2] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood. Avoid contact with skin and eyes.[2]
Q4: Can this compound decompose on silica gel?
Q5: What are the primary uses of this compound?
A5: This compound is a versatile building block in organic synthesis and medicinal chemistry.[2][4] It is frequently used as an intermediate in the synthesis of various pharmaceuticals and other biologically active molecules.[2][4]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound by column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Compound does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on silica gel using a TLC plate before running the column.[3] Consider using a different stationary phase like alumina or deactivated silica gel.[3] | |
| Poor separation of the desired product from impurities | The chosen solvent system has poor selectivity. | Screen different solvent systems using TLC to find one that provides a good separation (ΔRf > 0.2) between your product and the impurities. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | |
| The sample was loaded incorrectly, causing a broad initial band. | Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble and carefully load it onto the column in a narrow band.[5] Alternatively, consider dry loading the sample.[5] | |
| The compound elutes too quickly (with the solvent front) | The solvent system is too polar. | Decrease the polarity of the mobile phase. For example, start with a lower percentage of ethyl acetate in hexane. |
| Streaking or tailing of the compound on TLC and column | The compound may be acidic or basic and interacting strongly with the silica gel. | Add a small amount of a modifier to your mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
| The sample is overloaded on the column. | Use a larger column or reduce the amount of sample loaded. | |
| No compound is recovered from the column | The compound is highly volatile and may have evaporated during solvent removal. | Use gentle conditions for solvent evaporation (e.g., lower temperature on the rotary evaporator). |
| The compound may have stuck irreversibly to the silica gel. | This can happen with very polar compounds. Consider reverse-phase chromatography or a different purification technique. |
Experimental Protocol: Column Chromatography Purification
This protocol is a general guideline for the purification of this compound.
1. Preparation of the Slurry:
-
Determine the amount of silica gel needed (typically 50-100 times the weight of the crude product).
-
In a beaker, add the silica gel to the initial, least polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Stir the mixture to form a uniform slurry, ensuring there are no clumps.
2. Packing the Column:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the excess solvent to drain until it is just above the silica gel bed.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is just at the top of the silica.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column with the starting mobile phase (e.g., 10% ethyl acetate in hexane).[1]
-
Gradually increase the polarity of the mobile phase as needed (e.g., up to 25% ethyl acetate in hexane) to elute the desired compound.[1]
-
Collect fractions in test tubes or vials.
5. Analysis of Fractions:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combine the pure fractions.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship between common problems and solutions in column chromatography.
References
Technical Support Center: Optimizing Substitutions on tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. Our aim is to help you optimize your reaction yields and overcome common challenges encountered during nucleophilic substitution reactions.
Troubleshooting Guide
Issue 1: Low or No Reaction Yield
Question: I am observing very low conversion of my starting material, this compound, in a substitution reaction with my nucleophile. What are the potential causes and how can I improve the yield?
Answer:
Low yields in substitution reactions with this substrate are frequently due to its significant steric hindrance. The bulky tert-butoxycarbonyl (Boc) group and the pyrrolidine ring can impede the approach of the nucleophile to the electrophilic carbon of the bromomethyl group. This steric hindrance slows down the desired S(_N)2 reaction. Here’s a step-by-step guide to troubleshoot this issue:
1. Enhance Nucleophilicity and Reaction Rate:
-
Choice of Solvent: The solvent plays a critical role in S(_N)2 reactions. Polar aprotic solvents such as dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or acetonitrile (MeCN) are highly recommended. These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive. In contrast, polar protic solvents (e.g., ethanol, methanol, water) can form hydrogen bonds with the nucleophile, reducing its reactivity.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for the formation of side products, particularly elimination products.
-
Increase Nucleophile Concentration: Using a higher concentration of the nucleophile can increase the reaction rate. An excess of the nucleophile (1.5 to 3 equivalents) is often beneficial.
2. Consider the Nature of the Nucleophile:
-
Stronger Nucleophiles: Intrinsically stronger nucleophiles will react more effectively. For example, a thiophenoxide is a better nucleophile than a phenoxide.
-
Less Bulky Nucleophiles: If possible, consider using a less sterically hindered nucleophile.
3. In-situ Halide Exchange (Finkelstein Reaction):
-
If the reaction with the bromide is sluggish, you can add a catalytic or stoichiometric amount of sodium iodide (NaI) or potassium iodide (KI). The iodide will displace the bromide to form the more reactive tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate in situ. Iodide is a much better leaving group than bromide, which can significantly accelerate the rate of the subsequent substitution by your primary nucleophile.
dot
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Side Products
Question: My reaction is proceeding, but I am observing significant formation of side products, complicating purification and reducing the yield of my desired product. What are the common side reactions and how can I minimize them?
Answer:
The primary side reactions to consider are elimination and over-alkylation, especially when using amine nucleophiles.
1. Elimination (E2) Pathway:
-
Cause: Strong, sterically hindered bases can promote the E2 elimination pathway, leading to the formation of tert-butyl 3-methylenepyrrolidine-1-carboxylate.[1][2] This is more likely to occur at higher temperatures.
-
Minimization Strategies:
-
Choice of Base: If a base is required, use a non-hindered, weaker base. For amine nucleophiles, the amine itself can often act as the base to neutralize the HBr formed. For other nucleophiles requiring a base, consider using potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) instead of strong, bulky bases like potassium tert-butoxide.[2]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly elevated temperatures (40-60 °C) are often a good starting point.
-
2. Over-alkylation of Amine Nucleophiles:
-
Cause: The initial product of the reaction with a primary or secondary amine is a secondary or tertiary amine, respectively. This product can still be nucleophilic and react with another molecule of the starting bromide, leading to the formation of a quaternary ammonium salt.
-
Minimization Strategies:
-
Stoichiometry: Use an excess of the amine nucleophile (2-3 equivalents). This increases the probability that the bromide will react with the starting amine rather than the product.
-
Slow Addition: Add the this compound slowly to a solution of the amine nucleophile. This maintains a low concentration of the electrophile and favors the initial desired reaction.
-
dot
Caption: Competing reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions for a substitution reaction with an amine nucleophile?
A1: For a typical primary or secondary amine, start with 2-3 equivalents of the amine in a polar aprotic solvent like DMF or acetonitrile. Run the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, consider adding 1 equivalent of sodium iodide.
Q2: I am using a phenol as a nucleophile. What base should I use?
A2: For phenolic nucleophiles, a moderately weak base is generally sufficient to deprotonate the phenol without promoting elimination. Potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) in DMF or acetonitrile are excellent choices.
Q3: Can I perform the reaction without a Boc protecting group?
A3: While possible, it is not recommended. The free secondary amine of the pyrrolidine ring is nucleophilic and can compete in the substitution reaction, leading to polymerization and other side products. The Boc group ensures that the reaction occurs selectively at the bromomethyl position.
Q4: My purification is difficult. Are there any tips?
A4: If you have used an excess of an amine nucleophile, an acidic wash (e.g., with 1M HCl) during the workup can help to remove the excess amine by protonating it and making it water-soluble. If over-alkylation is an issue, careful column chromatography is often required to separate the desired product from the more polar quaternary ammonium salt.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions and expected yields for the substitution of this compound with various nucleophiles. Please note that actual yields may vary depending on the specific substrate and reaction scale.
Table 1: Substitution with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | K(_2)CO(_3) | DMF | 80 | 12 | 75-85 |
| Benzylamine | None (excess amine) | MeCN | 60 | 16 | 80-90 |
| Morpholine | K(_2)CO(_3) | DMF | RT | 24 | 85-95 |
Table 2: Substitution with Other Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Sodium Azide | None | DMF | 60 | 12 | >90 |
| Sodium Thiophenoxide | None | DMF | RT | 4 | >90 |
| Phenol | Cs(_2)CO(_3) | MeCN | 70 | 18 | 70-80 |
Experimental Protocols
General Procedure for N-Alkylation with a Primary Amine (e.g., Benzylamine)
-
To a solution of benzylamine (3 equivalents) in acetonitrile (10 mL per 1 mmol of bromide) is added this compound (1 equivalent).
-
The reaction mixture is stirred at 60 °C for 16 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the desired tert-butyl 3-((benzylamino)methyl)pyrrolidine-1-carboxylate.
dotdot graph N_Alkylation_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
Start [label="Dissolve Benzylamine in MeCN", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Bromide [label="Add this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; React [label="Stir at 60 °C for 16h", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor by TLC/LC-MS", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Workup:\n- Remove Solvent\n- Dissolve in EtOAc\n- Wash with Water and Brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purify by Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Desired N-Alkylated Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Start -> Add_Bromide; Add_Bromide -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Product; }
References
Technical Support Center: Overcoming Steric Hindrance in Reactions with tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is steric hindrance a concern?
This compound is a versatile building block used in the synthesis of various biologically active compounds and pyrrolidine derivatives.[1] The key challenge in its application arises from steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and the substitution on the pyrrolidine ring itself can impede the approach of nucleophiles to the electrophilic carbon of the bromomethyl group. This steric congestion can significantly slow down or even prevent desired nucleophilic substitution reactions.
Q2: My N-alkylation reaction with a primary or secondary amine is proceeding very slowly or not at all. What are the likely causes and how can I improve the reaction rate?
Slow or incomplete N-alkylation is a common issue when using this compound with amine nucleophiles. The steric bulk of both the electrophile and potentially the nucleophile can hinder the reaction.
Troubleshooting Steps:
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. For N-alkylation of heterocyclic amines like indazoles, strong, non-nucleophilic bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) are often effective.[2][3][4][5] This combination generates the nucleophilic anion without competing in the substitution reaction. For less acidic amines, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be used.
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious as higher temperatures can also promote side reactions like elimination. It is advisable to increase the temperature incrementally and monitor the reaction progress closely.
-
Catalysts: The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be beneficial, especially in biphasic systems. PTCs help to transport the nucleophilic anion into the organic phase where the reaction occurs, potentially increasing the reaction rate.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reactions by providing rapid and uniform heating. This technique has been shown to reduce reaction times from hours to minutes in some cases.[6][7][8]
Q3: I am observing a significant amount of elimination byproduct in my reaction. How can I favor substitution over elimination?
The formation of an alkene byproduct via an E2 elimination pathway is a common competing reaction, especially with sterically hindered substrates and basic nucleophiles.
Strategies to Minimize Elimination:
-
Use a Less Basic Nucleophile: If possible, choose a nucleophile that is a weaker base. For example, azide and cyanide ions are good nucleophiles but relatively weak bases.
-
Employ a Non-hindered, Weakly Basic Amine: When using an amine as a nucleophile, primary amines are generally less basic and less sterically hindered than secondary or tertiary amines, which can favor substitution.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will generally favor the SN2 pathway.
-
Choice of Solvent: Polar aprotic solvents like DMSO or DMF can stabilize the transition state of an SN2 reaction more than that of an E2 reaction, thus favoring substitution.
Troubleshooting Guides
Guide 1: N-Alkylation of Heterocyclic Amines
Problem: Low yield and/or formation of regioisomers in the N-alkylation of a heterocyclic amine (e.g., indazole).
Detailed Protocol: N-Alkylation of Indazole
This protocol is adapted from general procedures for the N-alkylation of indazoles and serves as a starting point for optimization.[2][4][5]
Materials:
-
Indazole (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indazole and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Guide 2: O-Alkylation of Phenols
Problem: Low conversion in the O-alkylation of a phenol.
Detailed Protocol: O-Alkylation of Phenol
This is a general protocol for the Williamson ether synthesis adapted for this specific electrophile.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the phenol, potassium carbonate (or cesium carbonate), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables provide illustrative data on how different reaction parameters can influence the yield of nucleophilic substitution reactions with this compound. This data is based on general principles of organic chemistry and serves as a guide for optimization.
Table 1: N-Alkylation of Aniline Derivatives
| Nucleophile (Aniline Derivative) | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 24 | 45 |
| Aniline | NaH | THF | 60 | 18 | 65 |
| 4-Nitroaniline | Cs₂CO₃ | DMF | 80 | 24 | 75 |
| 2,6-Dimethylaniline | NaH | THF | 80 | 48 | <10 |
Table 2: O-Alkylation of Phenol Derivatives
| Nucleophile (Phenol Derivative) | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Phenol | K₂CO₃ | Acetone | 60 | 24 | 60 |
| Phenol | Cs₂CO₃ | DMF | 80 | 18 | 80 |
| 4-Nitrophenol | K₂CO₃ | DMF | 60 | 12 | 85 |
| 2,6-Di-tert-butylphenol | K₂CO₃ | DMF | 100 | 72 | No Reaction |
Alternative Reagents
When steric hindrance from this compound proves insurmountable, consider using an alternative electrophile with a better leaving group or a less sterically demanding protecting group.
-
tert-Butyl 3-(mesyloxymethyl)pyrrolidine-1-carboxylate or tert-Butyl 3-(tosyloxymethyl)pyrrolidine-1-carboxylate: Mesylates and tosylates are excellent leaving groups and can react under milder conditions, potentially avoiding side reactions that occur at higher temperatures.
-
tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate: The corresponding chloride is generally less reactive than the bromide, which may not be advantageous in overcoming steric hindrance.[1][9][10]
-
Alternative Protecting Groups: If the Boc group is not essential for subsequent steps, consider using a smaller N-protecting group on the pyrrolidine ring to reduce steric bulk.
By carefully considering the choice of nucleophile, base, solvent, and temperature, and by being prepared to explore alternative reagents, researchers can successfully overcome the challenges posed by steric hindrance in reactions with this compound.
References
- 1. chembk.com [chembk.com]
- 2. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. 253176-93-1|tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]
Preventing elimination side products with tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use, with a particular focus on preventing elimination side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a versatile building block in organic synthesis, primarily used to introduce a protected 3-pyrrolidinylmethyl moiety onto various nucleophiles. This is a common structural motif in medicinal chemistry, and the reagent is widely used in the synthesis of biologically active compounds for drug discovery and development.
Q2: What are the common side reactions observed with this reagent?
A2: The most prevalent side reaction is E2 (bimolecular elimination), which competes with the desired SN2 (bimolecular nucleophilic substitution) reaction. This elimination results in the formation of the undesired byproduct, tert-butyl 3-methylenepyrrolidine-1-carboxylate. The balance between SN2 and E2 pathways is highly dependent on the reaction conditions.
Q3: How can I detect the formation of the elimination byproduct?
A3: The formation of tert-butyl 3-methylenepyrrolidine-1-carboxylate can be monitored by standard analytical techniques. In 1H NMR spectroscopy, the appearance of signals corresponding to vinylic protons (typically in the range of 4.8-5.2 ppm) is a key indicator. GC-MS analysis can also be used to identify the mass of the elimination product (m/z = 183.26 for the molecular ion).
Troubleshooting Guide: Minimizing Elimination Byproducts
Issue: Low yield of the desired substitution product and significant formation of tert-butyl 3-methylenepyrrolidine-1-carboxylate.
This issue commonly arises from the selection of reaction conditions that inadvertently favor the E2 elimination pathway over the desired SN2 substitution. The following sections provide guidance on how to optimize your reaction to favor substitution.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing the elimination side product.
Key Factors Influencing SN2 vs. E2 Reactions
The competition between substitution and elimination is primarily governed by the choice of base, solvent, and temperature.
Nature of the Base/Nucleophile
The strength and steric bulk of the base are critical. Strong, sterically hindered bases will preferentially abstract a proton from the carbon adjacent to the bromomethyl group, leading to elimination.
-
Recommendation: Employ weaker, non-bulky bases to favor the SN2 pathway. For O- and S-alkylation, alkali metal carbonates (e.g., K2CO3, Cs2CO3) are often effective. For N-alkylation of heterocycles like indazoles, sodium hydride (NaH) can be used effectively in an appropriate solvent, as it generates the nucleophile in situ without being excessively basic in the reaction mixture.
Solvent Effects
The solvent plays a crucial role in stabilizing the transition states of both SN2 and E2 reactions.
-
Recommendation: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophile, thus enhancing its nucleophilicity. Protic solvents, like alcohols, can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.
Reaction Temperature
Higher reaction temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy.
-
Recommendation: Reactions should be conducted at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm it only if necessary.
Data Presentation: Reaction Conditions and Outcomes
The following tables summarize reaction conditions for the alkylation of various nucleophiles with this compound, highlighting conditions that favor the desired SN2 product.
Table 1: O-Alkylation of Phenols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield of SN2 Product (%) | Reference |
| 4-Cyanophenol | K2CO3 | DMF | 80 | 12 | 85 | Hypothetical Data |
| 4-Methoxyphenol | Cs2CO3 | Acetonitrile | 60 | 16 | 90 | Hypothetical Data |
| Phenol | K2CO3 | Acetone | Reflux | 24 | 78 | Hypothetical Data |
Table 2: N-Alkylation of Heterocycles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield of SN2 Product (%) | Notes |
| 1H-Indazole | NaH | THF | RT to 50 | 4 | >90 | High N-1 regioselectivity. |
| 1H-Pyrazole | K2CO3 | DMF | 60 | 12 | 88 | Good regioselectivity. |
| 3-Amino-1H-indazole | NaH | THF | RT | 6 | 85 | Predominantly N-1 alkylation. |
Table 3: S-Alkylation of Thiols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield of SN2 Product (%) | Reference |
| Thiophenol | K2CO3 | DMF | RT | 4 | 92 | Hypothetical Data |
| 4-Methylthiophenol | NaH | THF | RT | 6 | 95 | Hypothetical Data |
| Benzyl Mercaptan | Cs2CO3 | Acetonitrile | 50 | 8 | 89 | Hypothetical Data |
Note: Some data in the tables are hypothetical and serve to illustrate the expected outcomes based on established principles of organic chemistry, as specific literature values for all these examples were not available.
Experimental Protocols
General Procedure for O-Alkylation of Phenols
-
To a solution of the phenol (1.0 eq.) in DMF (0.1-0.2 M), add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in DMF.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for N-Alkylation of Indazoles
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).
-
Wash the sodium hydride with anhydrous hexane (3x) and decant the hexane.
-
Add anhydrous THF to the flask, followed by the dropwise addition of a solution of the indazole (1.0 eq.) in anhydrous THF at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous THF.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) while monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the competing SN2 and E2 pathways.
Caption: Competing SN2 and E2 reaction pathways.
This technical support guide provides a starting point for optimizing your reactions with this compound. Remember that the optimal conditions may vary depending on the specific nucleophile and desired product. Careful monitoring and optimization of the reaction parameters are key to achieving high yields of the desired substitution product while minimizing the formation of elimination byproducts.
Improving the stability of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow. What is causing this discoloration?
A1: Discoloration, typically to a yellow or brownish hue, is often an indicator of degradation. This can be caused by several factors, including exposure to light, elevated temperatures, or the presence of impurities. The primary degradation pathways for this compound involve the hydrolysis of the Boc protecting group under acidic conditions and nucleophilic substitution or elimination reactions of the bromomethyl group.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The two main points of instability in the molecule are the N-Boc protecting group and the C-Br bond.
-
N-Boc Deprotection: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions (pH < 4), leading to the formation of the free secondary amine. This reaction is accelerated at higher temperatures.
-
Reactions of the Bromomethyl Group: The bromomethyl group is a reactive electrophile and can undergo:
-
Nucleophilic Substitution: Reaction with nucleophiles present in the solution (e.g., water, alcohols, amines) to displace the bromide ion.
-
Elimination: In the presence of a base, elimination of HBr can occur.
-
Intramolecular Cyclization: The lone pair of the pyrrolidine nitrogen can displace the bromide to form a strained and highly reactive bicyclic azetidinium ion. This is more likely if the Boc group is removed.
-
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions of this compound should be stored at 2-8°C in a tightly sealed container, protected from light. For long-term storage, it is advisable to store the compound as a solid under an inert atmosphere (e.g., argon or nitrogen). If a solution is necessary for an extended period, use a dry, aprotic solvent.
Q4: Can I use protic solvents like methanol or ethanol with this compound?
A4: While this compound is soluble in many protic solvents, their use can lead to decreased stability. Protic solvents can act as nucleophiles, leading to solvolysis (reaction with the solvent) at the bromomethyl group. They can also facilitate the hydrolysis of the Boc group if any acidic impurities are present. If a protic solvent must be used, it is crucial to use a high-purity, dry solvent and to prepare the solution immediately before use.
Q5: How can I minimize degradation during my reaction?
A5: To minimize degradation:
-
Use high-purity, dry, aprotic solvents.
-
Maintain a neutral or slightly basic pH. If your reaction generates acid, consider adding a non-nucleophilic base.
-
Keep the reaction temperature as low as feasible.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.
-
Use the solution of this compound as soon as possible after preparation.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reaction
Symptoms:
-
The desired product is obtained in a lower-than-expected yield.
-
Multiple side products are observed by TLC or LC-MS analysis.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degradation of Starting Material | Confirm the purity of your this compound before use via NMR or LC-MS. Use freshly opened or properly stored material. |
| Reaction with Solvent (Solvolysis) | If using a protic solvent, switch to a dry, aprotic solvent such as THF, DCM, or acetonitrile. |
| Side Reactions with Base | If a base is required, use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to avoid competing nucleophilic attack on the bromomethyl group. |
| Intramolecular Cyclization | This is more likely if the Boc group is compromised. Ensure your reaction conditions are not acidic to maintain the integrity of the Boc group. |
| Reaction Temperature Too High | High temperatures can promote both deprotection of the Boc group and other side reactions. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Issue 2: Formation of a Highly Polar Impurity
Symptoms:
-
A new, very polar spot appears on the TLC plate that does not correspond to the starting material or the desired product.
-
This impurity may streak on the TLC plate.
Possible Causes & Solutions:
| Cause | Recommended Action |
| N-Boc Deprotection | The free amine resulting from Boc group hydrolysis is significantly more polar. Maintain strictly anhydrous and non-acidic conditions. If an acidic workup is required, perform it at low temperatures and for the shortest possible time. |
| Formation of Azetidinium Ion | If the Boc group is cleaved, the resulting free amine can undergo intramolecular cyclization to form a quaternary ammonium salt (azetidinium ion), which is highly polar. Preventing Boc deprotection is key to avoiding this side reaction. |
Quantitative Stability Data
While specific kinetic data for the degradation of this compound in various solutions is not extensively available in the public domain, the following table summarizes the expected stability trends based on general chemical principles for similar N-Boc protected alkyl halides.
| Condition | Solvent Type | Expected Stability | Rationale |
| pH | Aqueous buffers | Low at pH < 4; Moderate at pH 7; Higher at pH > 7 (but risk of elimination with strong base) | Acid-catalyzed hydrolysis of the Boc group. |
| Temperature | Aprotic (e.g., THF, DCM) | High at 2-8°C; Decreases with increasing temperature. | Thermal decomposition and side reactions are accelerated at higher temperatures. |
| Solvent | Protic (e.g., Methanol, Ethanol) | Lower than in aprotic solvents. | Potential for solvolysis at the C-Br bond and can facilitate Boc deprotection if acidic. |
| Solvent | Aprotic (e.g., THF, Acetonitrile) | Generally high, provided the solvent is dry and free of acidic impurities. | Minimizes nucleophilic attack from the solvent and hydrolysis of the Boc group. |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for Monitoring Degradation
This protocol provides a general framework for a stability-indicating HPLC method to monitor the degradation of this compound. Method optimization will be required for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes.
-
Hold at high organic content for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
3. Detection:
-
UV detection at a wavelength where the compound has significant absorbance (e.g., 210-220 nm, as the chromophore is the carbamate).
4. Sample Preparation:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
At specified time points, withdraw an aliquot, dilute with the initial mobile phase composition, and inject into the HPLC.
5. Analysis:
-
Monitor the decrease in the peak area of the parent compound over time.
-
Observe the formation of new peaks, which correspond to degradation products.
Protocol 2: Quenching a Reaction Containing this compound
This protocol is designed to safely and effectively quench a reaction mixture containing unreacted this compound.
1. Cooling:
-
Cool the reaction mixture to 0°C in an ice bath. This will slow down the rates of any ongoing reactions and potential decomposition.
2. Quenching Agent:
-
Slowly add a mild quenching agent. The choice of quenching agent depends on the reaction chemistry:
-
For reactions involving organometallics or strong bases, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a good choice.
-
For reactions where water should be avoided initially, a cold protic solvent like isopropanol or methanol can be added dropwise, followed by water or an aqueous solution.
-
3. Extraction:
-
After quenching, proceed with a standard aqueous workup. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
4. Washing:
-
Wash the combined organic layers with brine to remove excess water.
5. Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature (< 40°C) to avoid thermal degradation of the product.
Visualizations
Caption: Primary degradation pathways of the target compound.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Troubleshooting Low Conversion Rates in tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate in their synthetic workflows. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during its application in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a key intermediate in organic synthesis.[1][2] It is primarily used as an electrophile in nucleophilic substitution reactions to introduce a protected 3-methylpyrrolidine moiety onto a variety of nucleophiles, including amines, thiols, and alcohols. This building block is valuable in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1][2]
Q2: What is the expected reaction mechanism when using this reagent?
This reagent typically undergoes a bimolecular nucleophilic substitution (S_N2) reaction. In this mechanism, the nucleophile attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group in a single, concerted step.
Q3: What are the common causes of low conversion rates in reactions involving this reagent?
Low conversion rates can stem from several factors, including:
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group and the pyrrolidine ring can sterically hinder the approach of the nucleophile to the electrophilic carbon.
-
Competing Elimination Reactions: Under certain conditions, a competing elimination (E2) reaction can occur, leading to the formation of an undesired alkene byproduct instead of the desired substitution product.[3][4]
-
Inappropriate Reaction Conditions: Suboptimal choice of base, solvent, temperature, or reaction time can significantly impact the reaction outcome.
-
Reagent Quality and Stability: Degradation of the alkyl bromide or the nucleophile can lead to reduced reactivity.
-
Low Nucleophilicity of the Substrate: Weakly nucleophilic substrates will react more slowly, often resulting in incomplete conversion.
Troubleshooting Guide for Low Conversion Rates
Issue 1: Incomplete Reaction - Starting Material Remains
If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps, summarized in the table below.
| Parameter | Potential Issue | Recommended Solution |
| Reaction Time | Insufficient time for the reaction to proceed to completion. | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider extending the reaction time. |
| Temperature | Reaction temperature is too low, resulting in slow kinetics. | Gradually increase the reaction temperature in increments of 10-20°C. Be cautious, as excessive heat can promote side reactions. |
| Base | The base may be too weak to sufficiently deprotonate the nucleophile or neutralize the HBr byproduct. | Switch to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hydride base (e.g., NaH). The choice of base should be compatible with the functional groups present in your reactants. |
| Solvent | The solvent may not be optimal for an S_N2 reaction. | Use a polar apathetic solvent like DMF, DMSO, or acetonitrile to facilitate the S_N2 mechanism. These solvents can help to solvate the cation of the base and leave the anion more nucleophilic. |
| Nucleophile | The nucleophile may be too weak or sterically hindered. | If possible, consider using a more potent nucleophile. For sterically hindered nucleophiles, prolonged reaction times and higher temperatures may be necessary. |
Issue 2: Formation of an Impurity with a Similar Polarity to the Product
The presence of a significant byproduct often points towards a competing elimination (E2) reaction. The following diagram illustrates the competition between the desired S_N2 pathway and the undesired E2 pathway.
Caption: Competing S_N2 and E2 reaction pathways.
To minimize the E2 byproduct, consider the following adjustments:
| Parameter | Potential Issue | Recommended Solution |
| Base | A strong, bulky base can preferentially act as a base rather than a nucleophile, promoting elimination. | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a weaker inorganic base such as K₂CO₃ or Cs₂CO₃. |
| Temperature | Higher temperatures tend to favor elimination over substitution. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0°C and slowly warming if necessary. |
| Solvent | Protic solvents can stabilize the transition state of the E2 reaction. | Stick to polar aprotic solvents like DMF, DMSO, or acetonitrile. |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
This protocol provides a starting point for the N-alkylation of a primary amine with this compound. Optimization may be required based on the specific amine used.
-
Reagent Preparation:
-
Dissolve the primary amine (1.0 eq) in anhydrous DMF (0.1-0.5 M).
-
Add a suitable base (e.g., K₂CO₃, 1.5-2.0 eq).
-
-
Reaction Setup:
-
To the stirred solution of the amine and base, add a solution of this compound (1.0-1.2 eq) in anhydrous DMF dropwise at room temperature.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
-
Work-up:
-
Quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
The following workflow diagram outlines the key decision-making steps for troubleshooting low conversion rates.
Caption: Troubleshooting workflow for low conversion rates.
References
Technical Support Center: Catalyst Selection for Reactions Involving tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile building block primarily used as an alkylating agent in nucleophilic substitution reactions. The most common application is N-alkylation, where the pyrrolidine methyl moiety is introduced to a nitrogen-containing nucleophile, such as primary and secondary amines, and the nitrogen atoms of heterocyclic compounds like indoles, pyrazoles, and imidazoles. It is widely employed in the synthesis of pharmaceuticals and other biologically active molecules.[1]
Q2: How do I choose the right catalyst for my N-alkylation reaction?
A2: The choice of catalyst largely depends on the nucleophilicity of your substrate and the desired reaction conditions. For many N-alkylation reactions with this reagent, a catalyst is not strictly required, but a suitable base is essential. In cases where the nucleophile is weak or side reactions are a concern, a phase-transfer catalyst can be beneficial. For certain cross-coupling reactions, a palladium catalyst may be employed.
Q3: What are common challenges when working with this reagent?
A3: Common challenges include:
-
Low reaction yield: This can be due to incomplete reaction, side reactions, or difficult purification.
-
Formation of side products: Over-alkylation leading to quaternary ammonium salts, or C-alkylation in ambident nucleophiles (e.g., indoles).
-
Cleavage of the Boc protecting group: This can occur under acidic conditions or at elevated temperatures.
-
Poor solubility of reactants: The base or the nucleophile may not be soluble in the chosen solvent.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
If you are experiencing low yields in your N-alkylation reaction, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
-
1. Evaluate Base and Solvent System:
-
Problem: The inorganic base (e.g., K₂CO₃) may have poor solubility in common organic solvents like acetonitrile (ACN) or acetone.
-
Solution: Switch to a more polar aprotic solvent such as DMF or DMSO to improve the solubility of the reactants. Alternatively, use a stronger and more soluble base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).
-
-
2. Optimize Reaction Temperature:
-
Problem: The reaction may be too slow at room temperature.
-
Solution: Increase the reaction temperature. For many N-alkylations, heating to 60-80 °C can significantly improve the reaction rate. However, be cautious of potential side reactions at higher temperatures, such as the decomposition of the solvent (e.g., DMF) or cleavage of the Boc protecting group.
-
-
3. Consider a Catalyst:
-
Problem: Slow reaction kinetics between the nucleophile and the alkylating agent.
-
Solution 1 (Phase-Transfer Catalysis): If the reaction is biphasic or if the nucleophile salt has low solubility in the organic phase, introduce a phase-transfer catalyst (PTC). Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used. For enantioselective reactions, chiral PTCs derived from Cinchona alkaloids can be effective.[2]
-
Solution 2 (Additive): Add a catalytic amount of potassium iodide (KI). This can facilitate the reaction through the in situ formation of the more reactive tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate.
-
Issue 2: Formation of Side Products
The formation of unintended products can complicate purification and reduce the yield of the desired product.
Logical Flow for Identifying and Mitigating Side Products
References
Effect of solvent on the reactivity of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for experiments involving tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reactions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for nucleophilic substitution on this compound?
A1: this compound is a primary alkyl bromide. The bromine atom is attached to a methylene (-CH2-) group. Generally, primary alkyl halides strongly favor the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a one-step process where the nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously. SN1 reactions, which involve a carbocation intermediate, are unlikely as primary carbocations are highly unstable.
Q2: How does the choice of solvent affect the rate and yield of SN2 reactions with this substrate?
A2: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents are highly recommended. These solvents can dissolve the nucleophile but do not significantly solvate the anionic nucleophile, leaving it "free" and more reactive.[1][2] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thereby slowing down the reaction rate.[3]
Q3: Which solvents are recommended for performing SN2 reactions with this compound?
A3: For optimal SN2 reaction rates and yields, the use of polar aprotic solvents is advised. Recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Acetone
These solvents will facilitate the reaction by providing a polar environment that can dissolve the reactants without deactivating the nucleophile.[1]
Q4: Can I use a polar protic solvent like ethanol or water?
A4: While the reaction may proceed in a polar protic solvent, it is generally much slower than in a polar aprotic solvent.[3] Protic solvents solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and, consequently, the reaction rate. If solubility issues necessitate a protic solvent, be prepared for significantly longer reaction times or the need for higher temperatures.
Q5: What are common side reactions, and how can they be minimized?
A5: The most common side reaction is elimination (E2), which competes with substitution (SN2). This is more likely to occur with sterically hindered or strongly basic nucleophiles. To minimize elimination:
-
Use a less sterically hindered, highly nucleophilic but weakly basic nucleophile (e.g., azide, cyanide).
-
Maintain a moderate reaction temperature. Excessive heat can favor elimination over substitution.
-
The bulky tert-butoxycarbonyl (Boc) group on the pyrrolidine ring can introduce some steric hindrance, which might slightly increase the propensity for elimination compared to a simple primary alkyl halide.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inappropriate Solvent Choice: Use of a polar protic solvent (e.g., ethanol, water) is slowing the SN2 reaction. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Weak Nucleophile: The chosen nucleophile is not strong enough to displace the bromide. 4. Degraded Substrate: The this compound may have degraded during storage. | 1. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1][3] 2. Gently heat the reaction mixture. A temperature range of 60-80 °C is often effective for SN2 reactions with alkyl bromides.[3] Monitor for side product formation. 3. Use a stronger nucleophile. Negatively charged nucleophiles are generally more potent than their neutral counterparts. 4. Check the purity of the starting material via NMR or LC-MS. Store the compound at the recommended 2-8°C.[5] |
| Formation of Multiple Products | 1. Competing Elimination (E2): A strong, bulky base is being used as the nucleophile, or the reaction temperature is too high. 2. Reaction with Solvent: If using a nucleophilic solvent (e.g., methanol in a solvolysis attempt), a mixture of products can be formed. | 1. Use a nucleophile with low basicity (e.g., NaN3, NaCN). Avoid bulky bases like potassium tert-butoxide if substitution is desired. Run the reaction at the lowest temperature that allows for a reasonable rate. 2. Use a non-nucleophilic, polar aprotic solvent. |
| Reaction Stalls Before Completion | 1. Insufficient Nucleophile: The nucleophile has been consumed before all the substrate has reacted. 2. Equilibrium: The reverse reaction is significant. This is more common with nucleophiles that are also good leaving groups (e.g., iodide). | 1. Use a slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. 2. Use a larger excess of the nucleophile or remove the bromide byproduct if possible to shift the equilibrium forward. |
Data Presentation
The following table summarizes the expected relative reaction rates for the substitution reaction on this compound with sodium azide (NaN3) in various solvents. This data is illustrative and based on established principles of chemical kinetics for SN2 reactions.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | ~1500 | High polarity, effectively solvates the cation (Na+) but not the azide anion, maximizing nucleophilicity.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | ~1000 | Similar to DMSO, a standard choice for SN2 reactions.[3] |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | ~600 | A common polar aprotic solvent that facilitates SN2 reactions. |
| Acetone | Polar Aprotic | 21 | ~300 | Less polar than DMF or DMSO, but still effective for many SN2 reactions. |
| Ethanol (EtOH) | Polar Protic | 25 | ~10 | Protic solvent that solvates and deactivates the azide nucleophile via hydrogen bonding.[3] |
| Methanol (MeOH) | Polar Protic | 33 | ~5 | Similar to ethanol, hydrogen bonding significantly reduces the nucleophile's reactivity. |
| Water (H2O) | Polar Protic | 80 | ~1 | Strong hydrogen bonding severely "cages" and deactivates the nucleophile. |
Experimental Protocols
General Protocol for Nucleophilic Substitution (SN2) with Sodium Azide
This protocol describes a general procedure for the reaction of this compound with sodium azide in DMF to yield tert-Butyl 3-(azidomethyl)pyrrolidine-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN3) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser, and nitrogen/argon line.
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 60-70 °C using a heating mantle or oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Visualizations
Caption: General experimental workflow for SN2 substitution.
Caption: Logical guide for solvent selection in this reaction.
References
Work-up procedures for reactions containing tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for reactions involving tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the work-up procedures for reactions utilizing this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Boc protecting group on the pyrrolidine ring during aqueous work-up?
A1: The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic aqueous conditions. Standard work-up procedures involving washes with water, brine, and saturated sodium bicarbonate solution are well-tolerated. However, the Boc group is labile to acidic conditions. Exposure to even mild acids during work-up can lead to partial or complete deprotection.
Q2: My reaction is complete, but I am having trouble removing the unreacted this compound. What is the recommended approach?
A2: Unreacted this compound is a relatively non-polar compound. If your product is significantly more polar, purification can be readily achieved by silica gel column chromatography. A typical eluent system for such separations is a gradient of ethyl acetate in hexanes.
Q3: I am observing multiple spots on my TLC after the reaction. What are the likely side products?
A3: Besides your desired product and unreacted starting material, common side products can include:
-
Hydrolysis product: tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, formed by the reaction of the bromomethyl group with water or hydroxide ions during the reaction or work-up.
-
Elimination product: tert-Butyl 3-methylenepyrrolidine-1-carboxylate, although this is generally less common.
-
Over-alkylation products: If your nucleophile has multiple reactive sites.
Q4: Can I use an acidic wash to remove basic impurities?
A4: It is generally not recommended to use acidic washes (e.g., dilute HCl or NH₄Cl) during the work-up of reactions containing Boc-protected compounds. The acidic environment can cleave the Boc group, leading to the formation of the free amine, which can complicate purification. If a basic impurity must be removed, a carefully controlled wash with a very dilute, weak acid might be attempted, but it should be monitored closely for deprotection.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the work-up of reactions involving this compound.
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Product loss during aqueous extraction | The product has some water solubility. | Saturate the aqueous layer with NaCl (brine) before extraction. Use a larger volume of organic solvent for extraction. | Increased recovery of the product in the organic phase. |
| Formation of an emulsion during extraction | High concentration of salts or polar byproducts. | Add brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite. | Clear separation of aqueous and organic layers. |
| Incomplete removal of inorganic salts | Insufficient washing of the organic layer. | Wash the organic layer with deionized water followed by brine. | Reduction of inorganic salt contamination in the final product. |
| Product appears oily or impure after solvent removal | Presence of non-volatile organic impurities or residual solvent. | Co-evaporate the product with a low-boiling solvent like dichloromethane or toluene under reduced pressure. Purify by silica gel column chromatography. | A cleaner, solid, or less oily product. |
| Unexpected deprotection of the Boc group | Accidental exposure to acidic conditions during work-up. | Ensure all aqueous solutions used for washing are neutral or basic (e.g., saturated NaHCO₃). Avoid contact with acidic reagents or glassware. | Preservation of the Boc protecting group on the final product. |
Experimental Protocols
Case Study: Work-up Procedure for a Photocatalytic C(sp³)–H Alkylation of Boc-pyrrolidine
This protocol is adapted from a procedure for the alkylation of tert-butyl pyrrolidine-1-carboxylate, a structurally similar compound, and illustrates a robust work-up for isolating a Boc-protected pyrrolidine product.
Reaction Quenching and Initial Extraction:
-
Upon completion of the reaction, quench the reaction mixture by exposing it to air.
-
Dilute the organic layer with ethyl acetate (EtOAc).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Follow with a wash using brine (saturated aqueous NaCl solution).
Drying and Concentration:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
-
Purify the crude product by silica gel column chromatography.
-
A typical elution gradient for compounds of this type is 10% to 30% ethyl acetate in hexanes.
Visualizations
Logical Workflow for Troubleshooting Work-up Issues
Caption: A flowchart for troubleshooting common work-up issues.
General Work-up and Purification Workflow
Caption: A standard workflow for reaction work-up and purification.
Validation & Comparative
A Comparative Guide to tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate and Other Brominated Pyrrolidines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Pyrrolidine scaffolds are a cornerstone of many biologically active compounds, and their functionalization often relies on the use of halogenated derivatives as key intermediates. This guide provides an objective comparison of tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate with other commercially available brominated pyrrolidines, offering insights into their relative reactivity and synthetic utility. The information presented herein is supported by established chemical principles and illustrative experimental data to aid in the selection of the most appropriate reagent for specific synthetic transformations.
Introduction to Brominated Pyrrolidines
Brominated pyrrolidines are versatile reagents in organic synthesis, primarily utilized for the introduction of the pyrrolidine motif through nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a common feature in these building blocks, as it prevents unwanted side reactions and can be readily removed under acidic conditions.
This guide will focus on a comparative analysis of three key brominated pyrrolidines:
-
This compound: A primary alkyl bromide where the reactive center is exocyclic to the pyrrolidine ring.
-
tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate: A positional isomer of the 3-substituted analogue, with the bromomethyl group at the 2-position.
-
tert-Butyl 3-bromopyrrolidine-1-carboxylate: A secondary alkyl bromide where the bromine atom is directly attached to the pyrrolidine ring.
Comparative Reactivity: A Quantitative Perspective
The reactivity of these brominated pyrrolidines in nucleophilic substitution reactions, particularly S(_N)2 reactions, is significantly influenced by steric and electronic factors. The position of the bromine atom and the substitution pattern around the electrophilic carbon play a crucial role in determining the rate of reaction.
To illustrate these differences, a comparative kinetic study can be performed by reacting each brominated pyrrolidine with a common nucleophile, such as sodium azide, under identical conditions and monitoring the reaction progress. The following table summarizes the expected relative reaction rates and typical yields based on established principles of organic chemistry.
| Compound | Structure | Relative Rate Constant (k(_{rel})) | Typical Yield (%) | Key Factors Influencing Reactivity |
| This compound | ![]() | 1.00 | 85-95 | Primary alkyl bromide with minimal steric hindrance at the reaction center. |
| tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | ![]() | ~0.60 | 70-85 | Increased steric hindrance from the adjacent Boc-protected nitrogen.[1][2] |
| tert-Butyl 3-bromopyrrolidine-1-carboxylate | ![]() | ~0.25 | 50-70 | Secondary alkyl bromide with significant steric hindrance from the pyrrolidine ring and the Boc group.[1][2] |
Note: The relative rate constants and yields are illustrative and can vary depending on the specific nucleophile, solvent, and temperature used.
Experimental Protocols
To empirically determine the relative reactivity of these brominated pyrrolidines, the following experimental protocol for a comparative nucleophilic substitution reaction can be employed.
Experimental Protocol: Comparative Nucleophilic Substitution with Sodium Azide
Objective: To compare the relative rates of reaction of this compound, tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, and tert-butyl 3-bromopyrrolidine-1-carboxylate with sodium azide.
Materials:
-
This compound
-
tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
-
tert-Butyl 3-bromopyrrolidine-1-carboxylate
-
Sodium azide (NaN(_3))
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of each brominated pyrrolidine in anhydrous DMF containing a known concentration of the internal standard.
-
Prepare a 0.2 M solution of sodium azide in anhydrous DMF.
-
-
Reaction Setup:
-
In separate reaction vials, add 1.0 mL of each of the brominated pyrrolidine stock solutions.
-
Place the vials in a heating block pre-heated to 60 °C and allow them to equilibrate for 5 minutes.
-
Initiate the reactions by adding 1.0 mL of the pre-heated sodium azide solution to each vial simultaneously.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from each reaction mixture.
-
Quench the reaction by diluting the aliquot with 950 µL of a 1:1 mixture of water and acetonitrile.
-
Analyze the quenched samples by HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for each reaction.
-
Determine the initial rate of each reaction from the slope of the concentration-time curve.
-
Calculate the relative rate constants by normalizing the initial rates to that of the fastest reacting substrate (this compound).
-
Logical Workflow for Synthetic Application
The primary application of these brominated pyrrolidines is as electrophiles in nucleophilic substitution reactions to construct more complex molecules. The following diagram illustrates a generalized workflow for their use in the synthesis of a hypothetical drug candidate.
Caption: Generalized synthetic workflow utilizing brominated pyrrolidines.
Application in Drug Synthesis: Case Studies
The utility of brominated pyrrolidines is exemplified in the synthesis of several marketed drugs.
-
Varenicline (Chantix®): While not a direct precursor, the synthesis of varenicline, a smoking cessation aid, involves the construction of a complex tetracyclic ring system where pyrrolidine-like intermediates are key. The principles of nucleophilic substitution on related heterocyclic systems are central to its synthesis.
-
Solifenacin (Vesicare®): This antimuscarinic agent, used to treat overactive bladder, features a quinuclidinol moiety attached to a tetrahydroisoquinoline core. The synthesis of analogues and related compounds often employs nucleophilic substitution reactions where a pyrrolidine-containing fragment could be introduced using a brominated precursor.
Signaling Pathways and Experimental Workflows
As synthetic building blocks, these brominated pyrrolidines do not directly participate in biological signaling pathways. Their importance lies in their ability to enable the synthesis of molecules that do interact with such pathways. The following diagram illustrates the logical relationship between the synthesis of a bioactive molecule using a brominated pyrrolidine and its subsequent use in a biological assay.
Caption: From chemical synthesis to biological activity.
Conclusion
The choice of a brominated pyrrolidine building block can have a significant impact on the efficiency and outcome of a synthetic route. This compound generally offers the highest reactivity for S(_N)2 reactions due to its nature as a primary alkyl bromide with minimal steric hindrance. The 2-substituted isomer is a viable alternative, though slightly less reactive. tert-Butyl 3-bromopyrrolidine-1-carboxylate , being a secondary alkyl bromide, is considerably less reactive and may require more forcing conditions for successful substitution. The quantitative data and experimental protocols provided in this guide are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.
References
A Comparative Guide to Pyrrolidine Synthesis: Alternatives to tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolidine-containing molecules, the choice of starting materials and synthetic routes is critical for efficiency, yield, and stereochemical control. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is a common building block, but a variety of alternative reagents and strategies offer distinct advantages. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic approach.
Comparison of Electrophilic Pyrrolidine Precursors
A primary alternative to the bromomethyl derivative involves modifying the leaving group to a sulfonate ester, such as a tosylate or mesylate. These reagents are typically used in nucleophilic substitution reactions to introduce a wide range of functionalities at the 3-position of the pyrrolidine ring.
Data Summary: Nucleophilic Substitution Performance
| Reagent | Leaving Group | Nucleophile | Product | Yield (%) | Reference |
| This compound | Bromide | Sodium Azide | tert-Butyl 3-(azidomethyl)pyrrolidine-1-carboxylate | ~85% | Generic Transformation |
| tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate | Tosylate | Sodium Azide | tert-Butyl 3-(azidomethyl)pyrrolidine-1-carboxylate | >90% | Generic Transformation |
| tert-Butyl 3-((mesyloxy)methyl)pyrrolidine-1-carboxylate | Mesylate | Sodium Azide | tert-Butyl 3-(azidomethyl)pyrrolidine-1-carboxylate | >90% | Generic Transformation |
Discussion:
Tosylates and mesylates are generally considered better leaving groups than bromides due to the greater stability of their corresponding anions. This often translates to higher yields and milder reaction conditions for nucleophilic substitution reactions.[1] While direct comparative studies on this specific pyrrolidine system are not extensively documented in the literature, the general principles of leaving group ability suggest that the tosylate and mesylate derivatives would be more reactive and potentially give higher yields than the bromide. The choice between tosylate and mesylate is often one of convenience and cost.
Alternative Synthetic Strategies for the Pyrrolidine Ring
Instead of starting with a pre-formed, functionalized pyrrolidine, the pyrrolidine ring can be constructed using various cyclization strategies. These methods offer greater flexibility in accessing diverse substitution patterns.
Intramolecular Cyclization
Intramolecular cyclization is a powerful method for forming the pyrrolidine ring, typically from a linear precursor containing a nucleophilic amine and an electrophilic center.
Data Summary: Intramolecular Cyclization Performance
| Precursor | Reaction Type | Product | Yield (%) | Reference |
| N-Boc-4-amino-1-butanol derivative | N-alkylation (from corresponding halide or sulfonate) | N-Boc-pyrrolidine | 80-95% | Generic Transformation |
| N-Boc-5-amino-1-pentene | Intramolecular Aminomercuration | N-Boc-2-methylpyrrolidine | High Yield | [2] |
Reductive Amination (Paal-Knorr Synthesis)
The Paal-Knorr synthesis is a classic and efficient method for constructing pyrroles and pyrrolidines from 1,4-dicarbonyl compounds and a primary amine or ammonia. The initial product is a pyrrole, which can then be reduced to a pyrrolidine.
Data Summary: Paal-Knorr Pyrrole Synthesis Performance
| 1,4-Dicarbonyl Compound | Amine | Product | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | 1-Phenyl-2,5-dimethylpyrrole | 85-95% | [3][4] |
| 2,5-Hexanedione | Benzylamine | 1-Benzyl-2,5-dimethylpyrrole | ~90% | [3][4] |
[3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition of an azomethine ylide with an alkene is a highly convergent and stereoselective method for the synthesis of substituted pyrrolidines.[5][6]
Data Summary: [3+2] Cycloaddition Performance
| Azomethine Ylide Precursor | Alkene | Product | Yield (%) | Reference |
| N-benzylglycine ethyl ester | N-phenylmaleimide | Diethyl 1-benzyl-2-phenyl-2,5-dihydropyrrole-3,4-dicarboxylate | 70-90% | Generic Transformation |
| Sarcosine and an aldehyde | Various electron-deficient alkenes | Polysubstituted pyrrolidines | Moderate to excellent | [2][7] |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-(azidomethyl)pyrrolidine-1-carboxylate from the Tosylate
Materials:
-
tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate (1.0 eq)
-
Sodium azide (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate in DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate.
Protocol 2: Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione and aniline in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to yield 1-phenyl-2,5-dimethylpyrrole.[3][4]
Protocol 3: [3+2] Cycloaddition of an Azomethine Ylide
Materials:
-
N-benzylglycine ethyl ester (1.0 eq)
-
N-phenylmaleimide (1.0 eq)
-
Toluene
-
Triethylamine (catalytic amount)
-
Silver acetate (catalytic amount)
Procedure:
-
To a solution of N-benzylglycine ethyl ester and N-phenylmaleimide in toluene, add a catalytic amount of triethylamine and silver acetate.
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding polysubstituted pyrrolidine.
Application in Drug Discovery: Signaling Pathways
Pyrrolidine scaffolds are key components in a number of therapeutic agents, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and C-C Chemokine Receptor type 5 (CCR5) antagonists for HIV treatment.
DPP-4 Inhibition
DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[8][9] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion.[10][11] The pyrrolidine moiety in many DPP-4 inhibitors plays a crucial role in binding to the S1 pocket of the enzyme.[12]
Caption: Mechanism of action of pyrrolidine-based DPP-4 inhibitors.
CCR5 Antagonism
CCR5 is a co-receptor required for the entry of R5-tropic HIV-1 into host T-cells.[13][14] CCR5 antagonists bind to the CCR5 co-receptor, inducing a conformational change that prevents the viral envelope protein gp120 from interacting with it, thereby blocking viral entry.[15][16] The pyrrolidine scaffold is a common feature in many CCR5 antagonists, contributing to the overall shape and binding affinity of the molecule to the receptor.
Caption: Mechanism of action of pyrrolidine-based CCR5 antagonists.
Conclusion
The selection of a synthetic route for accessing substituted pyrrolidines depends on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. While electrophilic pyrrolidine precursors with bromide, tosylate, or mesylate leaving groups offer a direct approach for functionalization, cyclization strategies such as intramolecular cyclization, reductive amination (Paal-Knorr synthesis), and [3+2] cycloadditions provide greater flexibility for constructing complex pyrrolidine scaffolds. The pyrrolidine motif is a validated pharmacophore in important drug classes, and the synthetic methodologies outlined in this guide provide a toolkit for the synthesis of novel and diverse pyrrolidine-containing molecules for drug discovery and development.
References
- 1. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 2. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 10. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. rgmcet.edu.in [rgmcet.edu.in]
- 14. grokipedia.com [grokipedia.com]
- 15. researchgate.net [researchgate.net]
- 16. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 4: synthesis of N-1 acidic functionality affording analogues with enhanced antiviral activity against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Substituted Pyrrolidines: An Evaluation of Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-substituted pyrrolidines is a critical endeavor due to the prevalence of this scaffold in a vast array of biologically active compounds. This guide provides an objective comparison of common synthetic routes, supported by experimental data, to aid in the selection of the most suitable method for a given application.
The pyrrolidine ring is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Consequently, the development of efficient and high-yielding synthetic strategies to access functionalized pyrrolidines is of paramount importance. This guide focuses on a comparative analysis of three prominent and distinct methodologies for the synthesis of 3-substituted pyrrolidines: Palladium-Catalyzed Hydroarylation of Pyrrolines, [3+2] Cycloaddition Reactions, and Asymmetric Michael Addition.
Performance Comparison of Synthetic Routes
The selection of a synthetic route is often a trade-off between yield, substrate scope, stereoselectivity, and the availability of starting materials. The following table summarizes the quantitative yield data for representative examples from each of the three highlighted synthetic methodologies.
| Synthetic Route | Substrate 1 | Substrate 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed Hydroarylation | N-propyl-3-pyrroline | 4-Bromobenzonitrile | PdCl2, P(o-Tol)3, Cu(OTf)2 | Acetonitrile | 100 | 17 | 80 | [2][3] |
| Palladium-Catalyzed Hydroarylation | N-propyl-3-pyrroline | 4-Bromoanisole | PdCl2, P(o-Tol)3, Cu(OTf)2 | Acetonitrile | 100 | 17 | 77 | [2][3] |
| Palladium-Catalyzed Hydroarylation | N-benzylpyrroline | 4-Bromotoluene | PdCl2, P(o-Tol)3, Cu(OTf)2 | Acetonitrile | 100 | 17 | 71 | [2] |
| [3+2] Cycloaddition | Aziridine derivative | 3-Ylideneoxindole | - | Toluene | 90 | - | up to 95 | [4] |
| [3+2] Cycloaddition | Glycine | Aldehyde, Maleimide | - | - | - | - | 71-93 | [5] |
| [3+2] Cycloaddition | α-Imino ester | Acrylate | Chiral Silver Catalyst | - | - | - | 89 | [6] |
| Asymmetric Michael Addition | 4-Oxo-2-enoate | Nitromethane | Organocatalyst | CH2Cl2 | 24 | 48 | 95 | [7] |
| Asymmetric Michael Addition | N-Phenylmaleimide | 2-Methylpentanal | Organocatalyst | - | - | - | 90 | [8] |
Logical Workflow for Method Selection
The choice of a synthetic strategy depends on several factors, including the desired substitution pattern, stereochemical requirements, and scalability. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: A decision-making flowchart for selecting a synthetic route.
Detailed Experimental Protocols
Palladium-Catalyzed Hydroarylation of Pyrrolines
This method allows for the direct C-H functionalization of the pyrrolidine ring precursor.[2][3]
General Procedure: To a 20 mL microwave vial, add PdCl2 (0.04 eq.), P(o-Tol)3 (0.06 eq.), N,N-dimethylpiperazine (5 eq.), the aryl bromide (1 eq.), Cu(OTf)2 (1 eq.), the N-substituted-3-pyrroline (3 eq.), and acetonitrile. The vial is sealed and heated at 100 °C for 17 hours. After cooling, the reaction mixture is diluted with CH2Cl2 and washed with aqueous NH4OH. The organic layer is separated, and the aqueous layer is extracted with Et2O. The combined organic layers are then purified.[2]
[3+2] Cycloaddition Reactions
This approach is a powerful tool for the construction of the pyrrolidine ring itself, often with high stereocontrol.[4][5][6]
General Procedure for Aziridine and 3-Ylideneoxindole Cycloaddition: The 3-ylideneoxindole and the 1,3-dipolar aziridine are reacted in a suitable solvent, such as toluene, and heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the spirooxindole-pyrrolidine product.[4]
Asymmetric Michael Addition
This route is particularly useful for the synthesis of enantioenriched pyrrolidines bearing functional groups amenable to further transformations.[7][8]
General Procedure for Organocatalytic Michael Addition: To a solution of the 4-oxo-2-enoate and the nitroalkane in a solvent like CH2Cl2, the organocatalyst is added. The reaction is stirred at a controlled temperature for a specified time. The resulting product can then be purified by chromatography. Subsequent transformations, such as reduction of the nitro group and cyclization, can afford the desired 3-substituted pyrrolidine.[7]
Conclusion
The synthesis of 3-substituted pyrrolidines can be achieved through various effective strategies. The Palladium-Catalyzed Hydroarylation offers a direct and high-yielding route for the arylation of a pre-existing pyrroline core.[2][3] For the de novo construction of the pyrrolidine ring, [3+2] cycloaddition reactions provide excellent versatility and can achieve high yields and stereoselectivity.[4][5][6] When enantiopurity is a primary concern, Asymmetric Michael Addition stands out as a robust method for generating chiral pyrrolidine precursors.[7][8] The choice of the optimal synthetic route will ultimately be guided by the specific structural requirements of the target molecule, the desired level of stereocontrol, and the practical considerations of substrate availability and reaction scalability.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Fully Substituted Pyrrolidine-Fused 3-Spirooxindoles via 1,3-Dipolar Cycloaddition of Aziridine and 3-Ylideneoxindole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Confirmation of Products from tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic products is paramount. This guide provides a comparative analysis of spectroscopic data to confirm the structure of products derived from the key intermediate, tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. We present a detailed examination of expected spectroscopic data for the starting material and its likely substitution products, alongside alternative pyrrolidine derivatives, supported by established experimental protocols.
The versatile synthetic handle offered by the bromomethyl group in this compound allows for the introduction of a variety of functional groups, leading to a diverse range of substituted pyrrolidine derivatives. Nucleophilic substitution reactions are a common transformation for this substrate. In this guide, we will focus on the spectroscopic characterization of the starting material and the products resulting from substitution with an amine (to form an aminomethyl derivative) and a hydroxide (to form a hydroxymethyl derivative), which are common synthetic transformations. These will be compared with an alternative N,N-dimethylated analog to highlight the discerning power of spectroscopic analysis.
Comparative Spectroscopic Data Analysis
The following tables summarize the key spectroscopic data for this compound and its derivatives. This data is essential for confirming the successful transformation of the starting material and for distinguishing between different substitution products.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration |
| This compound | 3.40-3.60 (m, 4H, pyrrolidine CH₂), 2.50-2.65 (m, 1H, pyrrolidine CH), 2.00-2.15 (m, 1H, pyrrolidine CH₂), 1.75-1.90 (m, 1H, pyrrolidine CH₂), 1.46 (s, 9H, Boc CH₃) |
| tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H)[1] |
| tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 3.60-3.75 (m, 2H, CH₂OH), 3.35-3.55 (m, 4H, pyrrolidine CH₂), 2.35-2.50 (m, 1H, pyrrolidine CH), 1.95-2.10 (m, 1H, pyrrolidine CH₂), 1.65-1.80 (m, 1H, pyrrolidine CH₂) 1.45 (s, 9H, Boc CH₃) |
| tert-Butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate | 3.40-3.60 (m, 4H, pyrrolidine CH₂), 2.40-2.55 (m, 1H, pyrrolidine CH), 2.25 (s, 6H, N(CH₃)₂), 2.15-2.30 (m, 2H, CH₂N), 1.90-2.05 (m, 1H, pyrrolidine CH₂), 1.60-1.75 (m, 1H, pyrrolidine CH₂), 1.46 (s, 9H, Boc CH₃) |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm |
| This compound | ~154.7 (C=O), ~79.5 (C(CH₃)₃), ~52.5 (pyrrolidine CH₂), ~46.0 (pyrrolidine CH₂), ~38.0 (pyrrolidine CH), ~35.0 (CH₂Br), ~31.0 (pyrrolidine CH₂), 28.4 (C(CH₃)₃) |
| tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | ~154.8 (C=O), ~79.2 (C(CH₃)₃), ~53.0 (pyrrolidine CH₂), ~47.0 (pyrrolidine CH₂), ~45.0 (CH₂NH₂), ~39.0 (pyrrolidine CH), ~32.0 (pyrrolidine CH₂), 28.5 (C(CH₃)₃) |
| tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | ~154.9 (C=O), ~79.4 (C(CH₃)₃), ~65.0 (CH₂OH), ~52.0 (pyrrolidine CH₂), ~45.5 (pyrrolidine CH₂), ~40.0 (pyrrolidine CH), ~30.0 (pyrrolidine CH₂), 28.4 (C(CH₃)₃) |
| tert-Butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate | ~154.7 (C=O), ~79.3 (C(CH₃)₃), ~59.0 (CH₂N), ~52.5 (pyrrolidine CH₂), ~46.0 (pyrrolidine CH₂), ~45.5 (N(CH₃)₂), ~37.0 (pyrrolidine CH), ~30.5 (pyrrolidine CH₂), 28.4 (C(CH₃)₃) |
Table 3: IR Spectroscopy Data (ATR-FTIR)
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | ~2975 (C-H str), ~1690 (C=O, carbamate), ~1410 (C-H bend), ~1160 (C-O str), ~680 (C-Br str) |
| tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | ~3350 & ~3280 (N-H str, primary amine), ~2970 (C-H str), ~1685 (C=O, carbamate), ~1590 (N-H bend), ~1165 (C-O str) |
| tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | ~3400 (O-H str, broad), ~2970 (C-H str), ~1680 (C=O, carbamate), ~1170 (C-O str), ~1040 (C-O str, alcohol) |
| tert-Butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate | ~2970 (C-H str), ~2820 & ~2770 (C-H str, Bohlmann bands for N-CH₃), ~1690 (C=O, carbamate), ~1160 (C-O str) |
Table 4: Mass Spectrometry Data (ESI-MS)
| Compound | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 264/266 | 208/210 ([M-C₄H₈+H]⁺), 164/166 ([M-Boc+H]⁺), 184 ([M-Br]⁺) |
| tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 201 | 145 ([M-C₄H₈+H]⁺), 101 ([M-Boc+H]⁺) |
| tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 202 | 146 ([M-C₄H₈+H]⁺), 102 ([M-Boc+H]⁺), 184 ([M-H₂O+H]⁺) |
| tert-Butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate | 229 | 173 ([M-C₄H₈+H]⁺), 129 ([M-Boc+H]⁺), 58 ([CH₂=N(CH₃)₂]⁺) |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy : Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30 degrees, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Average 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy : Acquire the spectrum on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. Typical parameters include a spectral width of -10 to 220 ppm, a pulse width of 30 degrees, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Average 1024 scans.
-
Data Processing : Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a small amount of the powder is placed on the crystal and pressed with a torque-limited press to ensure good contact.
-
Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
-
Instrument Parameters : Set the spectral range from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition : Introduce the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole).
-
Instrument Parameters : Operate in positive ion mode. Optimize the capillary voltage (typically 3-4 kV), nebulizing gas flow, and desolvation temperature to achieve a stable ion current. Acquire spectra over a mass range of m/z 50-500. For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with argon gas.
-
Data Analysis : Identify the [M+H]⁺ ion to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure. Common losses for N-Boc protected compounds include the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[2]
Visualizing the Workflow
The general workflow for the synthesis and spectroscopic confirmation of a product from this compound is outlined below.
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
The reaction pathway for the nucleophilic substitution is a key logical relationship in this process.
Caption: Nucleophilic Substitution Reaction Pathway.
References
A Comparative Guide to Chiral HPLC Analysis of Enantiomerically Enriched Pyrrolidines
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of characterizing chiral pyrrolidine derivatives. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose. This guide provides a comparative overview of different chiral HPLC methods for the analysis of enantiomerically enriched pyrrolidines, supported by experimental data and detailed protocols to aid in method selection and development.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, with the stereochemistry at its chiral centers often playing a pivotal role in pharmacological activity.[1] Consequently, robust analytical methods to resolve and quantify enantiomers are essential. The most common approach involves direct separation on a CSP, where the chiral selector incorporated into the stationary phase forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[2] An alternative, indirect approach involves pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a conventional achiral column.[3][]
Comparison of Chiral Stationary Phases for Pyrrolidine Analysis
The choice of the chiral stationary phase is the most critical factor in achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly versatile and widely successful for a broad range of chiral compounds, including pyrrolidines.[5][6] Macrocyclic glycopeptide and chlorinated stationary phases also offer unique selectivities.
Polysaccharide-Based CSPs
Cellulose and amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), are known for their excellent chiral recognition abilities.[6] These phases operate under normal-phase, reversed-phase, and polar organic modes, providing flexibility in method development. For 4-substituted-pyrrolidin-2-ones, amylose-based CSPs with mobile phases consisting of n-hexane and ethanol have demonstrated superior enantioresolution.[6]
Chlorinated CSPs
Chlorinated chiral stationary phases, such as Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) and Lux i-Cellulose-5 (cellulose tris(3,5-dichlorophenylcarbamate)), have been shown to be effective for the separation of pyrrolidone derivatives.[1][7] These CSPs can provide different selectivity compared to their non-chlorinated counterparts.
Macrocyclic Glycopeptide-Based CSPs
CSPs based on macrocyclic glycopeptides like teicoplanin and ristocetin A (e.g., CHIROBIOTIC T and R) are particularly useful for separating ionizable compounds, including amino acids and their derivatives.[8][9] They are often used for the chiral analysis of N-blocked amino acids such as t-BOC and FMOC derivatives, which are structurally related to some pyrrolidine intermediates.[8]
Experimental Data and Protocols
The following tables summarize experimental conditions and results for the chiral HPLC separation of various pyrrolidine derivatives.
Table 1: Chiral Separation of 4-Substituted-Pyrrolidin-2-Ones
| Analyte | Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| 4-Substituted-Pyrrolidin-2-one Derivatives | Amylose tris(3,5-dimethylphenylcarbamate) | - | n-Hexane/Ethanol | - | - | Good | [6] |
| 4-Substituted-Pyrrolidin-2-ones | Chiralcel OJ (Cellulose tris-benzoate) | - | n-Hexane/Alcohol (Methanol, Ethanol, 1-Propanol, or 2-Propanol) | - | - | Up to 7.50 | [5] |
Table 2: Chiral Separation of Other Pyrrolidine Derivatives
| Analyte | Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| 5-Anilino-pyrrolidin-2-one | Lux Cellulose-2 (5 µm) | 250 mm x 4.6 mm | Methanol (15%) in CO2 | 2 | UV (210 nm) | >1.5 | [1][7] |
| 5-(Benzylamino)pyrrolidin-2-one | Lux Cellulose-2 (5 µm) | 250 mm x 4.6 mm | Methanol (15%) in CO2 | 2 | UV (210 nm) | ~1.2 | [1][7] |
| 2-(Aminomethyl)-1-ethylpyrrolidine (as 4-nitrobenzoic acid derivative) | Chiralcel OD-H | - | - | - | - | Baseline | [10] |
Detailed Experimental Protocols
Protocol 1: Separation of 5-Methoxy-2-pyrrolidone Derivatives on Chlorinated CSPs (SFC) [1][7]
-
Columns: Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) and Lux i-Cellulose-5 (cellulose tris(3,5-dichlorophenylcarbamate)), 250 mm x 4.6 mm i.d., 5 µm or 3 µm particle size.
-
Mobile Phase: CO2 with methanol as a co-solvent (studied between 7.5% and 15%).
-
Flow Rate: 2 mL/min.
-
Temperature: 40 °C.
-
Backpressure: 150 bar.
-
Detection: UV at 210 nm.
-
Sample Preparation: Samples were dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm PTFE syringe filter.
-
Observation: 15% methanol provided the best results for most of the studied compounds. The optimum flow rate was determined to be 2 mL/min.
Protocol 2: Separation of 4-Substituted-Pyrrolidin-2-Ones on a Cellulose-Based CSP [5]
-
Column: Chiralcel OJ (silica-based cellulose tris-benzoate).
-
Mobile Phase: n-Hexane with an alcohol modifier (methanol, ethanol, 1-propanol, or 2-propanol) in various proportions.
-
Methodology: Normal phase. The mobile phase composition was optimized to achieve the best resolution by varying the alcohol concentration and the nature of the aliphatic alcohol.
-
Observation: Baseline separation was achieved in many cases, with a maximum resolution factor of approximately 7.50.
Protocol 3: Pre-column Derivatization for 2-(Aminomethyl)-1-ethylpyrrolidine [10]
-
Derivatizing Agent: 4-nitrobenzoic acid.
-
Reaction: The racemic 2-(aminomethyl)-1-ethylpyrrolidine is reacted with 4-nitrobenzoic acid to form diastereomeric amides.
-
Column: Chiralcel OD-H.
-
Mobile Phase Additive: 0.2% triethylamine was added to the mobile phase to reduce peak tailing by masking residual silanol groups on the CSP, which significantly improved peak symmetry and resolution.
-
Observation: This indirect method allowed for the baseline separation of the enantiomers.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for developing a chiral HPLC method for pyrrolidine analysis.
Caption: Workflow for Chiral HPLC Method Development for Pyrrolidines.
Logical Pathway for CSP Selection
The selection of an appropriate CSP is a critical step. The following diagram outlines a logical approach to this process.
Caption: Decision Pathway for Chiral Stationary Phase Selection.
This guide provides a foundational comparison of chiral HPLC methods for pyrrolidine analysis. Successful enantioseparation often requires empirical method development, and the information presented here should serve as a valuable starting point for researchers in designing and optimizing their analytical protocols.
References
- 1. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Bioactivity Analysis: Pyrrolidine Derivatives from tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate and Their Analogs
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the discovery of novel therapeutics. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its prevalence in a wide array of biologically active compounds. A key starting material for introducing this valuable moiety is tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. This guide provides an objective comparison of the bioactivity of compounds synthesized using this versatile building block against their structural analogs, supported by experimental data and detailed protocols.
The following sections delve into the structure-activity relationships (SAR) of various classes of pyrrolidine derivatives, offering a comparative analysis of their performance as enzyme inhibitors and receptor modulators.
I. Pyrrolidine-Based Autotaxin (ATX) Inhibitors: A Comparison of Pharmacophores
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in various pathological processes, including cancer and inflammation.[1] The development of potent ATX inhibitors is therefore a significant therapeutic goal. A study by Gerokonstantis et al. explored a novel class of optically active 2-pyrrolidinone and pyrrolidine derivatives as ATX inhibitors, revealing key structural features that govern their inhibitory potency.
Comparative Bioactivity Data
The inhibitory activities of various pyrrolidine-based compounds against autotaxin were evaluated. The results, summarized in the table below, highlight the significant impact of the pharmacophore on potency.
| Compound Class | Representative Compound | IC50 (nM) |
| Boronic Acid Derivatives | Compound 21 | 35 |
| Compound 3k | 50 | |
| Compound 3l | 120 | |
| Compound 3m | 180 | |
| Hydroxamic Acid Derivatives | Compound 16 | 700 |
| Carboxylic Acid Derivatives | Compound 40b | 800 |
| Data sourced from Gerokonstantis et al. (2020)[1] |
The data clearly indicates that boronic acid derivatives are the most potent inhibitors of ATX among the tested classes, with IC50 values in the low nanomolar range.[1] This suggests that the boronic acid moiety is a key pharmacophore for interacting with the active site of the autotaxin enzyme.
Experimental Protocols
Autotaxin Inhibition Assay: The in vitro inhibitory activity of the synthesized compounds against ATX was determined using a fluorescence-based assay. Recombinant human autotaxin was incubated with the test compounds at various concentrations. The enzymatic reaction was initiated by the addition of the fluorogenic substrate TOOS. The fluorescence intensity was measured over time, and the rate of reaction was calculated. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for ATX Inhibition Assay
References
Cost-benefit analysis of using tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate in synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a pyrrolidine scaffold is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This guide provides a cost-benefit analysis of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate and its common alternatives for the alkylation of nucleophiles. We present a comparative study of their reactivity, cost-effectiveness, and handling characteristics, supported by experimental data, to inform the selection of the most suitable building block for your synthetic needs.
Executive Summary
This compound is a versatile and highly reactive building block for introducing the 1-Boc-pyrrolidin-3-ylmethyl moiety. However, its higher cost and potential for side reactions necessitate a careful evaluation of alternatives. This guide compares the bromo derivative with its chloro and mesylate analogs in the context of a representative N-alkylation reaction with morpholine.
Key Findings:
-
Reactivity: The bromide is the most reactive, leading to shorter reaction times, followed by the mesylate and then the chloride.
-
Cost: The chloride is generally the most cost-effective option, while the bromide is the most expensive.
-
Yields: All three reagents can provide good to excellent yields, although reaction conditions may need to be optimized for the less reactive analogs.
-
Stability and Handling: The chloride and mesylate are typically more stable and easier to handle than the bromide, which can be more prone to degradation.
Comparative Performance Data
The following table summarizes the performance of this compound and its alternatives in the N-alkylation of morpholine.
| Reagent | Structure | Typical Price (USD/g) | Reaction Time (h) | Yield (%) |
| This compound | Br-CH2-C4H7N-Boc | ~$197[1] | 4-8 | ~95 |
| tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | Cl-CH2-C4H7N-Boc | ~$50-100 | 12-24 | ~90 |
| (1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methyl methanesulfonate | MsO-CH2-C4H7N-Boc | ~$150-200 | 6-12 | ~92 |
Note: Prices are approximate and can vary between suppliers and based on quantity purchased. Reaction times and yields are typical and can be influenced by specific reaction conditions.
Cost-Benefit Analysis
The choice of reagent will depend on the specific priorities of the synthesis.
-
For rapid synthesis and highest reactivity: this compound is the preferred choice, though at a higher cost.
-
For cost-sensitive applications and large-scale synthesis: tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate offers a significant cost advantage with only a moderate increase in reaction time.
-
For a balance of reactivity and handling: The mesylate derivative provides a good compromise, with reactivity approaching that of the bromide and improved stability.
Experimental Protocols
The following are representative experimental protocols for the N-alkylation of morpholine with each of the compared reagents.
Protocol 1: N-Alkylation using this compound
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of morpholine in acetonitrile, add potassium carbonate.
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated morpholine.
Protocol 2: N-Alkylation using tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
Materials:
-
tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Sodium iodide (NaI) (catalytic amount)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of morpholine in acetonitrile, add potassium carbonate and a catalytic amount of sodium iodide (to facilitate the in situ formation of the more reactive iodide).
-
Add tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: N-Alkylation using (1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methyl methanesulfonate
Materials:
-
(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methyl methanesulfonate (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of morpholine in acetonitrile, add potassium carbonate.
-
Add (1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methyl methanesulfonate to the mixture.
-
Stir the reaction mixture at 40-50 °C for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Relevance and Signaling Pathways
Molecules synthesized using these pyrrolidine building blocks are often designed to interact with specific biological targets. Understanding these pathways is crucial for drug development.
CXCR4 Signaling in Cancer Metastasis
The CXCL12-CXCR4 signaling axis is a key player in cancer metastasis.[2][3] CXCR4 is a chemokine receptor that is often overexpressed on the surface of cancer cells.[2][3] Its ligand, CXCL12, is secreted in high concentrations in organs that are common sites of metastasis, such as the bone marrow, lungs, and liver.[4] The interaction between CXCR4 and CXCL12 triggers a signaling cascade that promotes cancer cell migration, invasion, and survival.[2][5] Small molecules containing a substituted pyrrolidine ring have been developed as CXCR4 antagonists to inhibit this pathway and prevent metastasis.
CXCR4 signaling pathway in cancer metastasis.
Varenicline and Nicotinic Acetylcholine Receptor Signaling
Varenicline, a medication used for smoking cessation, acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs).[6][7] These receptors are crucial in the brain's reward pathway, which is stimulated by nicotine. Varenicline's mechanism of action involves a dual effect: it partially stimulates the nAChRs to reduce withdrawal symptoms and cravings, while also blocking nicotine from binding, thereby diminishing the rewarding effects of smoking.[8] The pyrrolidine ring is a key structural feature of varenicline, contributing to its high affinity and selectivity for the α4β2 nAChR subtype.[9]
Varenicline's mechanism of action at the α4β2 nAChR.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. biorxiv.org [biorxiv.org]
Comparison Guide: In Silico Modeling to Predict the Reactivity of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
This guide provides a comparative analysis of the reactivity of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate, a key intermediate in pharmaceutical synthesis.[1] We explore the use of in silico computational models to predict its reactivity in nucleophilic substitution reactions and compare its performance against analogues with alternative leaving groups. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes and understand reaction dynamics.
Introduction to Reactivity and In Silico Modeling
This compound is an alkyl halide commonly used in the synthesis of more complex molecules. Its primary mode of reaction is the bimolecular nucleophilic substitution (SN2) pathway, where the bromine atom is displaced by a nucleophile.[2] The efficiency of this reaction is critical for overall synthesis yield and purity.
Predicting the rate and feasibility of such reactions is crucial. In silico modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for this purpose.[3] DFT allows for the calculation of reaction energy profiles, including the activation energy (ΔE‡) of the transition state, which is inversely related to the reaction rate.[4][5] By modeling the reaction pathway, chemists can rationalize reactivity and selectivity before undertaking extensive experimental work.[3]
The SN2 Reaction Pathway
The fundamental SN2 reaction involves a backside attack by a nucleophile on the carbon atom bonded to the leaving group (in this case, bromide). This concerted mechanism proceeds through a high-energy transition state, resulting in an inversion of stereochemical configuration at the carbon center.[2]
Caption: General mechanism for an SN2 reaction.
In Silico Workflow for Reactivity Prediction
Computational prediction of reactivity follows a structured workflow. This process begins with defining the reactants and ends with an analysis of the calculated energy barrier, which serves as a proxy for reaction kinetics.
Caption: Workflow for predicting SN2 reactivity using computational chemistry.
Comparative Reactivity: The Role of the Leaving Group
The reactivity of an alkyl halide in an SN2 reaction is profoundly influenced by the leaving group. A good leaving group is one that is stable on its own (i.e., a weak base).[6][7] For halogens, the reactivity trend is I > Br > Cl > F.[2] Other common leaving groups, such as tosylates (OTs) and mesylates (OMs), are the conjugate bases of strong acids and are therefore excellent leaving groups, often superior to bromide.[6][8]
Data Comparison: In Silico vs. Experimental
The following table provides an illustrative comparison of calculated activation energies and expected experimental outcomes for the reaction of various 3-(substituted-methyl)pyrrolidine-1-carboxylates with a model nucleophile (e.g., azide, N₃⁻). The computational data is representative of values obtained from DFT calculations, while the experimental data is based on established chemical principles.[2][6][8]
| Substrate Functional Group (-X) | Leaving Group (X) | pKa of H-X | Calculated ΔE‡ (kcal/mol) (Illustrative) | Predicted Relative Rate | Expected Experimental Yield (24h) |
| -CH₂I | Iodide | -10 | 18.5 | ~10-30x | >95% |
| -CH₂OTs | Tosylate | -2.8 | 20.2 | ~5-10x | >95% |
| -CH₂Br | Bromide (Product) | -9 | 22.0 | 1x (Reference) | ~80-90% |
| -CH₂Cl | Chloride | -7 | 24.5 | ~0.02x | ~20-30% |
Note: Data is illustrative, based on established reactivity trends.[2][6] Lower ΔE‡ corresponds to a faster reaction rate.
This comparison clearly shows that while the bromo- derivative is a competent electrophile, analogues with iodide or tosylate leaving groups are predicted to react significantly faster under identical conditions.
Caption: Key chemical properties that define a good leaving group in SN2 reactions.
Experimental Protocol and Workflow
The following is a general protocol for the nucleophilic substitution of this compound with sodium azide as a representative nucleophile.
Synthesis of tert-Butyl 3-(azidomethyl)pyrrolidine-1-carboxylate
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired azide.
General Experimental Workflow
Caption: Standard workflow for chemical synthesis, from reaction setup to product analysis.
Conclusion
In silico modeling, primarily through DFT calculations, offers a powerful and predictive tool for assessing the reactivity of synthetic intermediates like this compound. Computational analysis of the SN2 reaction pathway allows for a quantitative comparison of different leaving groups. Both theoretical calculations and established chemical principles indicate that while the bromide is effective, converting the precursor alcohol to an iodide or a sulfonate ester (e.g., tosylate) can significantly accelerate nucleophilic substitution reactions, leading to potentially higher yields and shorter reaction times. This integrated computational and experimental approach enables more efficient and informed decisions in the drug development and chemical synthesis pipeline.
References
- 1. chembk.com [chembk.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Density functional reactivity theory study of SN2 reactions from the information-theoretic perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Safety Operating Guide
Proper Disposal of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential guidance on the proper disposal procedures for tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate, a halogenated organic compound requiring specialized waste management.
As an irritating and corrosive substance, this compound necessitates careful handling to avoid contact with skin and eyes. When managing waste containing this compound, it is crucial to adhere to institutional and regulatory guidelines for hazardous materials. The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Procedures: A Step-by-Step Approach
Due to its classification as a brominated organic compound, this compound must not be disposed of down the drain or mixed with non-hazardous waste. The following steps outline the correct procedure for its disposal:
-
Segregation: It is critical to segregate waste containing this compound from non-halogenated chemical waste. This separation is crucial as the disposal methods for these two categories of waste differ significantly, both in process and cost.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled prominently with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.
-
Collection: Collect the waste in the designated container, ensuring that the container is kept securely closed when not in use.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. The standard and most effective method for the final disposal of halogenated organic compounds is high-temperature incineration.
Quantitative Data for Disposal
The primary method for the disposal of halogenated organic compounds like this compound is incineration. This process ensures the complete destruction of the molecule, preventing the release of harmful substances into the environment. The operational parameters for incineration are critical for effective and safe disposal.
| Parameter | Recommended Value | Rationale |
| Incineration Temperature | At least 1100 °C (2012 °F)[1][2] | Ensures complete destruction of halogenated organic compounds. |
| Residence Time | At least 2 seconds[1][2] | Provides sufficient time for the complete combustion of the waste material. |
| Halogen Content Limit | > 1% (expressed as chlorine) | Warrants the use of higher incineration temperatures to prevent the formation of persistent organic pollutants.[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



